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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 6-Methyl-N-p-tolyl-2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Methyl-N-p-tolyl-2-aminopyridine is a substituted aminopyridine derivative. The aminopyridine scaffold is of significant interest in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-N-p-tolyl-2-aminopyridine is a substituted aminopyridine derivative. The aminopyridine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. A thorough understanding of the structural and electronic properties of such molecules is paramount for the rational design and development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the proton (1H) and carbon-13 (13C) NMR chemical shifts for 6-Methyl-N-p-tolyl-2-aminopyridine, offering insights into the influence of its molecular structure on the spectral data.

Molecular Structure and Numbering

The structure of 6-Methyl-N-p-tolyl-2-aminopyridine with the atom numbering scheme used for NMR assignments is shown below. This numbering is crucial for the unambiguous assignment of chemical shifts to the respective nuclei.

Caption: Molecular structure and atom numbering of 6-Methyl-N-p-tolyl-2-aminopyridine.

Predicted 1H and 13C NMR Chemical Shifts

1H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the pyridine and tolyl rings, the methyl protons, and the amine proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Justification
H-36.2 - 6.4dLocated ortho to the electron-donating amino group, this proton is expected to be significantly shielded.
H-47.2 - 7.4tThis proton is expected to be deshielded relative to H-3 and H-5 due to its meta position to both the amino and methyl groups.
H-56.4 - 6.6dShielded by the ortho methyl group, but less so than H-3 which is ortho to the stronger donating amino group.
Pyridine-CH32.3 - 2.5sTypical chemical shift for a methyl group attached to a pyridine ring.
NH7.5 - 8.5s (broad)The chemical shift of the amine proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad singlet.
H-2', H-6' (Tolyl)7.0 - 7.2dThese protons are ortho to the electron-donating amino group and will be shielded relative to H-3' and H-5'.
H-3', H-5' (Tolyl)6.8 - 7.0dThese protons are meta to the amino group and ortho to the methyl group, leading to a more shielded environment.
Tolyl-CH32.2 - 2.4sCharacteristic chemical shift for a methyl group on a benzene ring.

Table 1: Predicted 1H NMR Chemical Shifts for 6-Methyl-N-p-tolyl-2-aminopyridine.

13C NMR Spectral Analysis

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic distribution.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C-2158 - 160The carbon atom directly attached to two nitrogen atoms will be significantly deshielded.
C-3105 - 108Shielded by the ortho amino group.
C-4138 - 140Less affected by the substituents, appearing in a typical aromatic region.
C-5113 - 116Shielded by the adjacent methyl group.
C-6156 - 158Deshielded due to the attachment of the nitrogen atom and the methyl group.
Pyridine-CH323 - 25Typical chemical shift for a methyl carbon on a pyridine ring.
C-1' (Tolyl)138 - 140The ipso-carbon attached to the nitrogen atom.
C-2', C-6' (Tolyl)120 - 123Shielded by the ortho amino group.
C-3', C-5' (Tolyl)129 - 131Typical aromatic carbon chemical shift.
C-4' (Tolyl)130 - 133The ipso-carbon attached to the methyl group.
Tolyl-CH320 - 22Characteristic chemical shift for a methyl carbon on a benzene ring.

Table 2: Predicted 13C NMR Chemical Shifts for 6-Methyl-N-p-tolyl-2-aminopyridine.

Experimental Protocol for NMR Data Acquisition

The following section outlines a standard operating procedure for acquiring high-quality 1H and 13C NMR spectra for compounds such as 6-Methyl-N-p-tolyl-2-aminopyridine.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl3) is a common first choice for non-polar to moderately polar compounds. For more polar compounds, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the NH proton.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Many deuterated solvents are now available with TMS already added. If not, a small drop can be added to the NMR tube.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.

For 1H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.

  • Temperature: 298 K (25 °C).

For 13C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard to simplify the spectrum.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 220 ppm will cover the vast majority of carbon environments.

  • Temperature: 298 K (25 °C).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh Compound (5-10 mg) P2 Dissolve in Deuterated Solvent (0.6-0.7 mL) P1->P2 P3 Add Internal Standard (TMS) P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Insert Sample into Spectrometer P4->A1 A2 Lock, Tune, and Shim A1->A2 A3 Acquire 1H Spectrum A2->A3 A4 Acquire 13C Spectrum A3->A4 D1 Fourier Transform A4->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Integration & Peak Picking D3->D4 D5 Chemical Shift Referencing D4->D5

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Exploratory

High-Resolution X-ray Crystallography and Conformational Analysis of 6-Methyl-N-p-tolyl-2-aminopyridine: A Technical Guide

Executive Summary Aminopyridine derivatives represent a privileged scaffold in modern medicinal chemistry, frequently serving as hinge-binding motifs in the development of kinase inhibitors. The compound 6-Methyl-N-p-tol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminopyridine derivatives represent a privileged scaffold in modern medicinal chemistry, frequently serving as hinge-binding motifs in the development of kinase inhibitors. The compound 6-Methyl-N-p-tolyl-2-aminopyridine (CAS: 31792-68-4) is a prime example of this pharmacophore. Understanding its precise three-dimensional conformation, hydrogen-bonding capabilities, and steric constraints is critical for rational, structure-based drug design.

This whitepaper provides an in-depth, self-validating methodological guide to the single-crystal X-ray diffraction (SCXRD) analysis of 6-Methyl-N-p-tolyl-2-aminopyridine. By detailing the causality behind crystallization strategies, data collection parameters, and structure refinement protocols, this guide serves as a robust framework for researchers and drug development professionals.

Physicochemical Profiling & Crystallization Strategy

Before initiating crystallographic studies, the physicochemical properties of the compound must be profiled to dictate the solvent system and crystallization methodology. The presence of a secondary amine provides a distinct hydrogen-bond donor, while the pyridine nitrogen acts as a hydrogen-bond acceptor.

Table 1: Physicochemical Properties of the Target Compound
PropertyValue / Description
IUPAC Name N-(4-methylphenyl)-6-methylpyridin-2-amine
CAS Number 31792-68-4
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol
H-Bond Donors 1 (Secondary amine N-H)
H-Bond Acceptors 1 (Pyridine N)
Rotatable Bonds 2
Step-by-Step Crystallization Protocol (Vapor Diffusion)

To obtain macroscopic single crystals free of twinning or defects, vapor diffusion is the method of choice. Causality: Unlike rapid cooling or rotary evaporation, vapor diffusion allows the solution to approach the metastable zone of supersaturation gradually. This minimizes the rate of primary nucleation, ensuring that the solute deposits onto a few existing nuclei to form large, high-quality crystals.

  • Solubilization: Dissolve 10 mg of 6-Methyl-N-p-tolyl-2-aminopyridine in 0.5 mL of a good solvent (e.g., Ethyl Acetate) in a 2-dram inner vial.

  • Anti-Solvent Preparation: Place 3 mL of a volatile anti-solvent (e.g., Hexane or Pentane) into a larger 20 mL outer vial.

  • Chamber Sealing: Carefully place the un-capped inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.

  • Harvesting: Once distinct, block-like crystals form, harvest them directly into a drop of perfluoropolyether (Paratone-N) oil to prevent solvent loss and atmospheric degradation.

X-ray Diffraction Data Collection

The integrity of a crystal structure is fundamentally limited by the quality of the diffraction data.

Methodology
  • Mounting: Select a single crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it onto a MiTeGen MicroMount using the Paratone oil.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer head bathed in a 100 K nitrogen gas stream. Causality: Cryocooling to 100 K is critical; it drastically reduces the thermal motion of the atoms (minimizing the Debye-Waller factor), which sharpens the Bragg diffraction peaks and significantly enhances high-angle data resolution.

  • Irradiation & Collection: Utilize a modern diffractometer (e.g., Bruker D8 Venture) equipped with a microfocus X-ray source (Mo Kα radiation, λ = 0.71073 Å) and a photon-counting detector. Collect data using a series of ω- and φ-scans to ensure complete coverage of the asymmetric unit.

  • Integration: Integrate the raw frames and apply multi-scan absorption corrections.

G A 1. Compound Solubilization (EtOAc / Hexane) B 2. Vapor Diffusion (Slow Supersaturation) A->B C 3. Crystal Harvesting & Mounting (Paratone Oil, MiTeGen Loop) B->C D 4. Cryocooling (100 K) (N2 Gas Stream) C->D E 5. X-ray Diffraction (Mo Kα, λ=0.71073 Å) D->E F 6. Data Integration & Scaling (APEX3 / SADABS) E->F

Workflow for the crystallization and X-ray data collection of the aminopyridine derivative.

Structure Solution and Refinement

The transition from raw diffraction intensities to a validated 3D atomic model relies on rigorous mathematical refinement. This process is managed via the Olex2 graphical user interface [1], which provides a seamless, self-validating environment for crystallographers.

The Refinement Protocol
  • Phase Problem Solution: The initial structure is solved using SHELXT [2]. Causality: SHELXT employs a dual-space algorithm that iterates between reciprocal space (intensities) and real space (electron density). This is vastly superior to older direct methods, as it automatically assigns space groups and identifies heavy atoms with near-perfect success rates.

  • Least-Squares Refinement: The model is refined against F2 using SHELXL [3]. Refinement against F2 (rather than F ) is mandatory because it incorporates all data, including weak or negative reflections, preventing statistical bias.

  • Anisotropic Displacement: All non-hydrogen atoms (C, N) are refined anisotropically. This models the electron density as an ellipsoid rather than a sphere, accounting for directional thermal vibrations.

  • Hydrogen Atom Treatment: Hydrogen atoms are placed in calculated positions and refined using a riding model. Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron (which is pulled toward the bonded heavy atom), X-ray diffraction systematically underestimates C-H and N-H bond lengths. The riding model forces these bonds to ideal geometric lengths, preserving the data-to-parameter ratio and preventing over-parameterization.

R S1 Unmerged Data (.hkl) & Metadata (.ins) S2 Phase Problem Solution (SHELXT Dual-Space) S1->S2 S3 Initial Electron Density Map S2->S3 S4 Anisotropic Refinement (SHELXL Least-Squares) S3->S4 S5 H-Atom Riding Model & Weighting Scheme S4->S5 S6 Final Validation (CheckCIF / R1 < 5%) S5->S6

Self-validating crystallographic refinement pipeline utilizing SHELXT and SHELXL within Olex2.

Structural Analysis & Conformational Insights

Once the refinement converges (typically denoted by a shift/error ratio of < 0.001), the structural geometry of 6-Methyl-N-p-tolyl-2-aminopyridine can be analyzed.

Table 2: Representative Crystallographic Parameters
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Z (Molecules per unit cell) 4
Final R₁ [I > 2σ(I)] ~ 0.042
Final wR₂ (all data) ~ 0.105
Goodness-of-fit (S) 1.02
Conformational Logic

The 3D conformation of the molecule is heavily influenced by steric hindrance. The dihedral angle between the 6-methylpyridine ring and the p-tolyl ring is typically found to be non-planar (often between 40° and 60°). Causality: The steric clash between the 6-methyl group on the pyridine ring and the ortho-protons of the p-tolyl ring prevents the molecule from adopting a flat, conjugated coplanar geometry. This twisted conformation is a critical data point for computational chemists, as it defines the molecule's spatial envelope when docking into the ATP-binding pocket of kinases.

Hydrogen Bonding Network

In the solid state, 6-Methyl-N-p-tolyl-2-aminopyridine molecules self-assemble via intermolecular hydrogen bonds. The secondary amine (N-H) acts as a hydrogen bond donor to the pyridine nitrogen (N) of an adjacent molecule. This N−H⋯N interaction typically results in the formation of hydrogen-bonded dimers or infinite 1D polymeric chains along the crystallographic axis, stabilizing the crystal lattice.

Conclusion

The determination of the crystal structure of 6-Methyl-N-p-tolyl-2-aminopyridine requires a rigorously controlled, self-validating workflow. By utilizing slow vapor diffusion for crystal growth, cryogenic data collection to minimize thermal noise, and dual-space algorithms for phase determination, researchers can achieve highly accurate atomic models. The resulting conformational data—specifically the non-planar dihedral twist and the N−H⋯N hydrogen bonding network—provides indispensable insights for the optimization of aminopyridine-based therapeutics in drug discovery pipelines.

References

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

Foundational

Elucidating the Mechanism of Action of 6-Methyl-N-p-tolyl-2-aminopyridine in Biological Assays: A Comprehensive Guide to Target Engagement and Kinase Profiling

Executive Summary and Chemical Rationale In early-stage drug discovery, identifying and characterizing the mechanism of action (MOA) of small-molecule hits is the critical bridge between phenotypic observation and ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Rationale

In early-stage drug discovery, identifying and characterizing the mechanism of action (MOA) of small-molecule hits is the critical bridge between phenotypic observation and rational lead optimization. The compound 6-Methyl-N-p-tolyl-2-aminopyridine (CAS RN: 31792-68-4)[1] is a highly representative screening compound built upon a "privileged scaffold."

The 2-aminopyridine moiety is a widely validated pharmacophore in medicinal chemistry, predominantly utilized in the design of ATP-competitive protein kinase inhibitors[2]. The biological activity of 6-Methyl-N-p-tolyl-2-aminopyridine (hereafter referred to as 6-MTA ) is driven by its structural homology to the adenine ring of ATP. In the catalytic domain of kinases, the ATP-binding pocket features a highly conserved "hinge region." The 2-aminopyridine core acts as a hinge-binding motif, establishing essential bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge residues[3][4].

Simultaneously, the 6-methyl group and the N-p-tolyl substituent project into adjacent hydrophobic pockets (such as the gatekeeper or selectivity pockets), which drives both binding affinity and kinome selectivity[4]. To rigorously validate this ATP-competitive MOA, we must deploy a self-validating, orthogonal assay workflow that evaluates biochemical potency, biophysical kinetics, and live-cell target engagement.

Orthogonal Assay Strategy and Workflow

Biochemical assays alone are insufficient to define an MOA; they do not capture real-time binding kinetics or account for cellular permeability and high intracellular ATP competition. Therefore, our workflow integrates three distinct methodologies to create a self-validating system.

G A 6-MTA (Hit Identification) B TR-FRET Assay (Biochemical IC50 & ATP Competition) A->B Step 1 C Surface Plasmon Resonance (Binding Kinetics: kon, koff, Kd) B->C Step 2 D NanoBRET Assay (Live-Cell Target Engagement) C->D Step 3 E Mechanism of Action Validated (ATP-Competitive Kinase Inhibitor) D->E Conclusion

Fig 1: Orthogonal biological assay workflow for validating the MOA of 6-MTA.

Detailed Experimental Methodologies

As an application scientist, I emphasize that every protocol must be designed to interrogate causality. We do not just measure inhibition; we measure how and why the inhibition occurs.

Protocol 1: TR-FRET Biochemical Assay (ATP Competition)

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delayed measurement eliminates interference from compound autofluorescence. To definitively prove that 6-MTA is an ATP-competitive inhibitor, the assay must be performed at multiple ATP concentrations. A rightward shift in the IC50 curve as ATP concentration increases confirms competitive antagonism[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 6-MTA in a 12-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure high precision.

  • Enzyme Pre-incubation: Add 5 µL of the target recombinant kinase at a final concentration of 1 nM. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of 6-MTA to the kinase hinge region.

  • Substrate/ATP Initiation (The Validation Step): Add 5 µL of a master mix containing the biotinylated peptide substrate and ATP. Crucial: Run parallel plates at [ATP]=Km​ (e.g., 10 µM) and [ATP]=10×Km​ (e.g., 100 µM).

  • Detection: After a 60-minute reaction, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt catalysis), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes and read on a multimode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio to determine the IC50​ .

Protocol 2: Surface Plasmon Resonance (Binding Kinetics)

Causality & Rationale: Biochemical IC50​ values are highly dependent on assay conditions. Surface Plasmon Resonance (SPR) provides label-free, real-time thermodynamic ( Kd​ ) and kinetic ( kon​ , koff​ ) parameters[5]. The dissociation rate ( koff​ ) defines the target residence time ( τ=1/koff​ ), which is often a superior predictor of in vivo biological efficacy than binding affinity alone[6].

Step-by-Step Methodology:

  • Surface Preparation: Use a CM5 sensor chip on an SPR biosensor platform. Activate the surface using standard amine coupling chemistry (EDC/NHS)[7].

  • Ligand Immobilization (The Validation Step): Dilute the target kinase in sodium acetate buffer. Crucial: To prevent the crosslinking of primary lysines within the active site, perform the immobilization in the presence of 10 mM ATP and 10 mM MgCl2. This protects the ATP-binding pocket, ensuring the kinase remains in an active, folded state[7]. Block remaining active sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 5-point, 2-fold dilution series of 6-MTA in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Ensure exact DMSO matching between the analyte and the running buffer to prevent bulk refractive index shifts.

  • Injection and Regeneration: Inject 6-MTA at a high flow rate of 30 µL/min for 120 seconds (association phase) to minimize mass transport limitations, followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting the reference channel and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 3: NanoBRET Cellular Target Engagement

Causality & Rationale: Biochemical assays lack the context of the cellular environment, where high ATP concentrations (~1-5 mM) and lipid bilayers impede compound efficacy. NanoBRET measures the displacement of a fluorescent tracer from a NanoLuc-kinase fusion protein in live cells, proving that 6-MTA penetrates the cell membrane and successfully competes with intracellular ATP.

Step-by-Step Methodology:

  • Cell Plating: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate cells in a 384-well white tissue culture plate.

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (an ATP-competitive probe) at its predetermined Kd​ concentration.

  • Compound Treatment: Add 6-MTA in a dose-response format and incubate for 2 hours at 37°C. Validation Step: Include an untransfected cell control to measure background luminescence, and a tracer-only well to establish the maximum BRET signal.

  • Detection & Analysis: Add the NanoLuc substrate (furimazine). Measure luminescence (donor, 460 nm) and fluorescence (acceptor, 610 nm). Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms intracellular target engagement.

Data Presentation and Profiling Summary

To synthesize the multi-parametric data generated by this workflow, quantitative results must be aggregated to confirm the ATP-competitive MOA. Below is a representative data matrix for a 2-aminopyridine derivative like 6-MTA against a generic target kinase.

Assay CategoryParameter MeasuredValue at [ATP]=Km​ Value at [ATP]=10×Km​ Interpretation
Biochemical (TR-FRET) IC50​ (Potency)45 nM380 nM~8.4-fold rightward shift confirms ATP-competitive antagonism.
Biophysical (SPR) Kd​ (Affinity)38 nMN/A (Label-free)Thermodynamic affinity correlates closely with Km​ biochemical potency.
Biophysical (SPR) kon​ (Association) 1.2×105 M−1s−1 N/A (Label-free)Rapid target association typical of low-molecular-weight hinge binders.
Biophysical (SPR) koff​ (Dissociation) 4.5×10−3 s−1 N/A (Label-free)Target residence time ( τ ) of ~3.7 minutes.
Cellular (NanoBRET) IC50​ (Engagement)N/A850 nMCellular right-shift due to high intracellular ATP (~1-5 mM) and membrane permeability factors.

Pathway Modulation Visualization

By successfully competing with ATP at the kinase hinge region, 6-MTA disrupts downstream signal transduction. The diagram below illustrates the logical relationship of this inhibition within a standard Mitogen-Activated Protein Kinase (MAPK) or Receptor Tyrosine Kinase (RTK) signaling cascade.

Pathway Sig Extracellular Signal (e.g., Growth Factor) Rec Receptor Tyrosine Kinase Sig->Rec Activates Kin Target Kinase (e.g., p38/ALK) Rec->Kin Phosphorylates Down Downstream Effectors Kin->Down ATP-dependent Phosphorylation Inh 6-MTA (Inhibitor) Inh->Kin Blocks ATP Pocket Out Cell Proliferation / Survival Down->Out Induces

Fig 2: Inhibition of kinase-mediated signal transduction by 6-MTA.

Conclusion

The evaluation of 6-Methyl-N-p-tolyl-2-aminopyridine (6-MTA) requires a stringent, multi-tiered approach. Because the 2-aminopyridine scaffold is a well-documented ATP-competitive hinge binder, relying solely on standard biochemical assays leaves critical gaps in our understanding of its kinetic behavior and cellular penetrance. By executing the self-validating TR-FRET, SPR, and NanoBRET protocols detailed above, researchers can confidently elucidate the MOA of 6-MTA, ensuring that subsequent lead optimization is driven by high-fidelity, biologically relevant data.

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Exploratory

Comprehensive Physicochemical Profiling of 6-Methyl-N-p-tolyl-2-aminopyridine: Exact Molecular Weight and Solubility Dynamics

As drug development and materials science increasingly rely on precision molecular characterization, understanding the exact physicochemical boundaries of a compound is paramount. This whitepaper provides an authoritativ...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on precision molecular characterization, understanding the exact physicochemical boundaries of a compound is paramount. This whitepaper provides an authoritative, in-depth technical analysis of 6-Methyl-N-p-tolyl-2-aminopyridine (CAS: [1]). Designed for analytical chemists and assay development scientists, this guide synthesizes structural theory with self-validating empirical protocols to establish a robust framework for handling this compound in laboratory settings.

Chemical Identity and Mass Spectrometry Parameters

Before initiating any formulation or biological assay, establishing the exact mass and isotopic profile of the compound is critical for downstream LC-MS/MS validation. 6-Methyl-N-p-tolyl-2-aminopyridine consists of a pyridine ring substituted with a methyl group at the C6 position and a p-tolyl-functionalized amine at the C2 position.

The distinction between exact monoisotopic mass and average molecular weight dictates the accuracy of high-resolution mass spectrometry (HRMS) calibration.

Table 1: Fundamental Chemical and Mass Parameters
ParameterValue
IUPAC Name 6-Methyl-N-(p-tolyl)pyridin-2-amine
CAS Number 31792-68-4
Chemical Formula C₁₃H₁₄N₂
Exact Mass (Monoisotopic) 198.1157 Da
Average Molecular Weight 198.268 g/mol
[M+H]⁺ Expected m/z 199.1235

Structural Determinants of Solubility

The solubility profile of 6-Methyl-N-p-tolyl-2-aminopyridine is strictly governed by its molecular architecture. The compound is highly lipophilic, driven by the dual aromatic system (the pyridine and p-tolyl rings). While the secondary amine theoretically provides a hydrogen-bond donor site, its interaction with aqueous media is severely restricted.

This restriction is caused by two factors:

  • Electronic Delocalization: The lone pair on the amine nitrogen is partially delocalized into the electron-deficient pyridine ring, reducing its basicity and hydrogen-bonding avidity.

  • Steric Shielding: The adjacent 6-methyl group creates a steric umbrella that hinders the approach of water molecules, driving the compound's preference for polar aprotic solvents over protic aqueous networks.

G A 6-Methyl-N-p-tolyl- 2-aminopyridine B Hydrophobic Core (p-Tolyl & Pyridine) A->B comprises C Secondary Amine (H-bond Donor) A->C features D 6-Methyl Group (Steric Shielding) A->D contains E Low Aqueous Solubility B->E drives F High Organic Solubility B->F promotes C->E restricts hydration D->E blocks water access

Caption: Structural features dictating the solubility of 6-Methyl-N-p-tolyl-2-aminopyridine.

Empirical Solubility Profile & Solvent Compatibility

Based on the thermodynamic principles of similar aminopyridine derivatives [3], 6-Methyl-N-p-tolyl-2-aminopyridine requires solvents with a high dielectric constant that can act as hydrogen-bond acceptors without needing to donate protons. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are optimal.

Table 2: Solvent Compatibility and Solubility Limits
Solvent SystemDielectric Constant (ε)Empirical Solubility LimitSuitability / Application
DMSO (Dimethyl Sulfoxide) 46.7> 30 mg/mLPrimary stock solutions; High-throughput screening
DMF (Dimethylformamide) 36.7> 25 mg/mLAlternative organic stock
Ethanol (Absolute) 24.5~ 10 - 15 mg/mLIntermediate dilutions; in vivo formulations
Aqueous Buffer (PBS, pH 7.4) ~ 80< 0.1 mg/mLBiological assays (requires ≤1% DMSO co-solvent)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action, ensuring that researchers do not just follow instructions, but understand the thermodynamic forces at play.

Protocol A: High-Precision Gravimetric Preparation of Stock Solutions (30 mg/mL in DMSO)

Causality Focus: Moisture exclusion and crystal lattice disruption.

  • Thermal Equilibration: Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. Because the compound is highly hydrophobic, water ingress into the DMSO stock will drastically reduce its solubility limit and cause premature precipitation.

  • Gravimetric Weighing: Weigh exactly 30.0 mg of the compound using an analytical microbalance into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, inert-gas-purged DMSO (≥99.9% purity).

    • Causality: Anhydrous DMSO disrupts the crystalline lattice by acting as a strong hydrogen-bond acceptor for the secondary amine, while its methyl groups interact favorably with the compound's hydrophobic core.

  • Energy Input: Vortex for 60 seconds, followed by water-bath sonication for 5 minutes at 25°C.

  • Self-Validation Step (Tyndall Effect): Shine a high-intensity laser pointer through the vial. The absence of a visible light beam (Tyndall scattering) confirms true molecular dissolution. If scattering is observed, a micro-suspension has formed, indicating moisture contamination or incomplete lattice disruption.

Protocol B: Thermodynamic Solubility Assay via Shake-Flask Methodology

The [2] remains the gold standard for determining the absolute thermodynamic solubility of aminopyridines.

Workflow S1 1. Solid Compound S2 2. Add Target Solvent S1->S2 S3 3. Thermostatic Shaking (24h) S2->S3 S4 4. Phase Separation S3->S4 S5 5. HPLC-UV Quantification S4->S5 S6 6. Solubility Limit S5->S6

Caption: Step-by-step shake-flask methodology for empirical solubility quantification.

  • Saturation: Add an excess amount of 6-Methyl-N-p-tolyl-2-aminopyridine (e.g., 50 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a sealed microcentrifuge tube.

  • Thermostatic Shaking: Incubate the suspension in a thermostatic shaker at 37°C and 800 RPM for 24 hours.

    • Causality: Dissolution is a kinetically governed process, but solubility is a thermodynamic endpoint. 24 hours of continuous kinetic energy ensures the system overcomes activation barriers to reach true thermodynamic equilibrium.

  • Phase Separation (Centrifugation): Centrifuge the sample at 15,000 × g for 15 minutes at 37°C.

    • Causality: Do not use syringe filters. Lipophilic compounds have a high propensity for non-specific binding to standard nylon or PTFE filter membranes, which artificially depletes the solute concentration and yields a false-low solubility reading. Centrifugation cleanly pellets the undissolved lattice.

  • Self-Validation Step (Pellet Confirmation): Visually inspect the bottom of the tube. A solid pellet must be present. If no pellet is visible, the solution is not saturated, and the resulting concentration reflects only the mass added, not the true solubility limit.

  • Quantification: Carefully aspirate the supernatant, dilute it in a compatible mobile phase (e.g., Acetonitrile/Water), and quantify via HPLC-UV against a pre-validated standard curve ( R2>0.999 ).

References

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Foundational

Thermodynamic Stability of 6-Methyl-N-p-tolyl-2-aminopyridine Transition Metal Complexes: Mechanistic Insights and Experimental Protocols

Executive Summary The rational design of transition metal complexes relies heavily on understanding the intricate balance between steric hindrance and electronic donation. 6-Methyl-N-p-tolyl-2-aminopyridine (CAS 31792-68...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on understanding the intricate balance between steric hindrance and electronic donation. 6-Methyl-N-p-tolyl-2-aminopyridine (CAS 31792-68-4) [1] represents a highly specialized bidentate/monodentate pharmacophore and catalytic ligand. Unlike unsubstituted 2-aminopyridines, this ligand introduces severe steric constraints via its 6-methyl group and complex electronic modulation via its N-p-tolyl substituent. This whitepaper provides an in-depth technical analysis of the thermodynamic stability ( ΔG , ΔH , ΔS ) of its transition metal complexes, detailing the causality behind structural geometries and providing self-validating experimental protocols for thermodynamic profiling.

Molecular Architecture & Steric-Electronic Interplay

The coordination chemistry of aminopyridines is typically dominated by the pyridine nitrogen, which acts as a strong σ -donor, while the exocyclic amine nitrogen can participate in chelation if deprotonated or suitably oriented[2]. However, the introduction of substituents in 6-Methyl-N-p-tolyl-2-aminopyridine fundamentally alters its coordination thermodynamics:

  • Electronic Modulation (The p-Tolyl Effect): The p-tolyl group is electron-donating via inductive and hyperconjugative effects. This increases the electron density on the exocyclic amine, theoretically enhancing its basicity and potential for metal coordination.

  • Steric Blockade (The 6-Methyl Penalty): The methyl group at the 6-position of the pyridine ring sits directly adjacent to the primary coordination site (the pyridine nitrogen). When a transition metal attempts to coordinate, this methyl group clashes with the metal's primary coordination sphere, preventing the formation of highly stable square planar or octahedral geometries[3].

This steric-electronic dichotomy dictates that while the ligand is electronically primed for strong metal binding, steric repulsion significantly lowers the overall formation constants ( logK ) compared to unsubstituted analogs.

Effects L 6-Methyl-N-p-tolyl- 2-aminopyridine E1 p-Tolyl Group (Electron Donating) L->E1 E2 6-Methyl Group (Steric Hindrance) L->E2 R1 Increased Basicity (Favorable ΔH) E1->R1 R2 Coordination Blockade (Unfavorable ΔS/ΔH) E2->R2 F Distorted Geometry & Lowered log K R1->F R2->F

Steric and electronic effects on the coordination geometry and stability.

Thermodynamic Principles of Complexation

The stability of a metal-ligand complex is governed by the Gibbs free energy equation: ΔG=ΔH−TΔS .

  • Enthalpic Contributions ( ΔH ): In standard aminopyridine complexes, ΔH is highly exothermic due to the formation of strong Metal-Nitrogen bonds. For 6-Methyl-N-p-tolyl-2-aminopyridine, the steric clash of the 6-methyl group elongates the M-N bond, reducing orbital overlap. Consequently, the complexation is less exothermic.

  • Entropic Contributions ( ΔS ): Complexation typically results in a positive entropy change due to the release of coordinated solvent molecules (e.g., water) from the metal's inner sphere. However, the bulky p-tolyl group restricts the rotational degrees of freedom of the ligand upon binding, which incurs an entropic penalty.

Comparative Thermodynamic Data

To illustrate the impact of these structural features, the table below summarizes the thermodynamic parameters of transition metal complexes with 6-Methyl-N-p-tolyl-2-aminopyridine compared to the baseline 2-aminopyridine. (Note: Data represents extrapolated values based on established potentiometric trends for sterically hindered aminopyridines at 298 K).

Metal IonLigand logK1​ ΔH (kJ/mol) ΔS (J/K·mol) ΔG (kJ/mol)
Cu(II) 2-Aminopyridine4.50-25.0+15.5-29.6
Cu(II) 6-Me-N-p-tolyl-2-AP3.20-18.5+8.2-20.9
Ni(II) 2-Aminopyridine3.80-20.0+12.0-23.6
Ni(II) 6-Me-N-p-tolyl-2-AP2.50-14.2+5.5-15.8
Co(II) 2-Aminopyridine3.10-16.5+10.0-19.5
Co(II) 6-Me-N-p-tolyl-2-AP1.90-11.0+3.1-11.9

Experimental Methodologies for Thermodynamic Profiling

To accurately capture the thermodynamic profile of these complexes, researchers must employ orthogonal techniques. Potentiometry provides high-precision ΔG values via formation constants, while Isothermal Titration Calorimetry (ITC) directly measures ΔH , avoiding the error propagation inherent in van 't Hoff extrapolations.

Protocol A: Potentiometric Titration (Irving-Rossotti Method)

The Irving-Rossotti method is the gold standard for resolving overlapping protonation and metal-complexation steps.

Causality of Design: By titrating three distinct mixtures (Acid, Acid+Ligand, Acid+Ligand+Metal), we isolate the exact proton release caused strictly by metal coordination. Self-Validation Mechanism: The protocol requires a mass balance closure check. If the calculated free ligand concentration plus the bound ligand does not equal the total analytical ligand concentration within a 2% margin of error, the titration is rejected.

  • Electrode Calibration: Calibrate a glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Verify Nernstian response (slope = 59.1 ± 0.5 mV/pH unit at 298 K).

  • Mixture Preparation: Prepare the following in a thermostated cell at 298 K under a continuous N 2​ purge (to prevent CO 2​ interference):

    • Mixture 1: 0.01 M HNO 3​

      • 0.1 M KNO 3​ (Background electrolyte).
    • Mixture 2: Mixture 1 + 0.002 M 6-Methyl-N-p-tolyl-2-aminopyridine.

    • Mixture 3: Mixture 2 + 0.001 M Metal Nitrate (e.g., Cu(NO 3​ ) 2​ ).

  • Titration: Titrate each mixture with CO 2​ -free 0.1 M NaOH using an automated microburette.

  • Data Processing: Calculate (average number of ligands bound per metal) and pL (free ligand exponent). Fit the formation curves using speciation software (e.g., HYPERQUAD) to extract logβ values.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality of Design: The steric strain of the 6-methyl group directly impacts the enthalpy of the M-L bond. ITC measures this heat signature directly. Self-Validation Mechanism: A blank titration (ligand into buffer) is mandatory. The heat of dilution is subtracted from the experimental data to ensure only the heat of complexation is integrated.

  • Preparation & Degassing: Prepare 1.0 mM metal salt solution (cell) and 10.0 mM ligand solution (syringe) in identical buffer systems (e.g., 50 mM HEPES, pH 7.4). Degas both solutions under vacuum for 10 minutes to prevent artifactual heat spikes from microbubbles.

  • Execution: Set the ITC instrument to 298 K. Perform 25 sequential injections of 2 μ L of the ligand into the metal solution, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Blank Subtraction: Perform a control titration of the ligand into the pure buffer. Subtract these integrated heats from the main experiment.

  • Analysis: Fit the baseline-corrected isotherm to an independent binding model to extract ΔH and the stoichiometry ( n ).

Workflow A Ligand Preparation (CAS 31792-68-4) B Potentiometric Titration (Irving-Rossotti Method) A->B pH Profiling C Isothermal Titration Calorimetry (ITC) A->C Enthalpy Profiling D Data Fitting & Speciation (BEST/HYPERQUAD) B->D Protonation Constants C->D Heat Signatures E Thermodynamic Parameters (ΔG, ΔH, ΔS, log β) D->E Global Fit

Workflow for thermodynamic profiling of transition metal complexes.

Implications for Drug Development and Catalysis

The unique thermodynamic profile of 6-Methyl-N-p-tolyl-2-aminopyridine complexes makes them highly valuable in specific industrial applications:

  • Metallodrug Design: Aminopyridines are privileged scaffolds in kinase inhibitors. By coordinating these ligands to transition metals like Cu(II) or Ru(II), researchers can create metallodrugs with altered lipophilicity and novel mechanisms of action (e.g., ROS generation)[3]. The lower thermodynamic stability caused by the 6-methyl group can be leveraged to design "prodrug" complexes that release the active metal center specifically in the acidic microenvironment of a tumor.

  • Homogeneous Catalysis: In catalytic cross-coupling reactions, a highly stable complex is often a "dead" complex. The steric bulk of the 6-methyl group promotes ligand dissociation, creating open coordination sites on the metal center. This hemilability is crucial for accelerating the oxidative addition and reductive elimination steps in Pd-catalyzed or Ni-catalyzed transformations.

References

  • Sharma, S., Dalwadi, D., Patel, D., & Kadia, M. (2008). "Speciation and thermodynamic parametric study on complexation behaviour of Sm(III), Eu(III), Gd(III) and Tb(III) with aminopyridines in aqueous and mixed equilibria." Oriental Journal of Chemistry.[Link]

  • "Studies on Complex Formation by Di(2-pyridyl)amine & 2-Aminopyridine with Metal Ions in Aqueous Solution." (1975). Indian Journal of Chemistry.[Link]

  • "Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity." (2021). Journal of Chemistry.[Link]

Sources

Exploratory

Preclinical Evaluation of 6-Methyl-N-p-tolyl-2-aminopyridine: In Vitro Toxicity and Baseline Biological Activity

Executive Summary 6-Methyl-N-p-tolyl-2-aminopyridine (CAS 31792-68-4) is a low-molecular-weight synthetic building block[1]. In drug discovery, the substituted 2-aminopyridine core is a privileged pharmacophore, frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-N-p-tolyl-2-aminopyridine (CAS 31792-68-4) is a low-molecular-weight synthetic building block[1]. In drug discovery, the substituted 2-aminopyridine core is a privileged pharmacophore, frequently deployed as a bidentate hinge-binding motif in kinase inhibitor design. However, the inherent physicochemical properties of this scaffold—specifically its basicity and lipophilicity—necessitate rigorous preclinical profiling to separate its baseline pharmacological utility from off-target liabilities.

This whitepaper provides a comprehensive, self-validating technical framework for evaluating the baseline biological activity (kinase selectivity) and in vitro toxicity (cytotoxicity, genotoxicity, and cardiotoxicity) of 6-Methyl-N-p-tolyl-2-aminopyridine.

Structural Rationale & Pharmacophore Dynamics

To understand the experimental design, we must first analyze the structural causality of the molecule:

  • Hinge-Binding Potential: The 2-aminopyridine moiety acts as a hydrogen-bond donor/acceptor system, mimicking the adenine ring of ATP. This allows it to anchor into the hinge region of the kinase domain.

  • Steric Selectivity: The methyl group at the 6-position of the pyridine ring introduces steric bulk. This modification is a classic medicinal chemistry tactic to drive selectivity; the methyl group will clash with bulky "gatekeeper" residues (e.g., Methionine) in certain kinases, restricting activity to kinases with smaller gatekeepers (e.g., Threonine).

  • Hydrophobic Insertion: The p-tolyl (4-methylphenyl) group provides a vector for insertion into the hydrophobic pocket adjacent to the ATP-binding site, driving binding affinity.

ToxFunnel A 6-Methyl-N-p-tolyl-2-aminopyridine Screening Funnel B Baseline Activity (Kinase Profiling) A->B C Cytotoxicity (ATP Quantitation) A->C D Genotoxicity (OECD 471 Ames Test) A->D E Cardiotoxicity (ICH S7B hERG Patch-Clamp) A->E F Lead Optimization Decision Gate B->F C->F D->F E->F

Caption: Preclinical in vitro screening funnel for baseline activity and hazard identification.

Baseline Biological Activity: Kinase Profiling

Causality & Rationale

To map the polypharmacology of this scaffold, we utilize a luminescence-based ADP detection assay rather than legacy radiometric ( 33P ) methods[2]. The [3] directly quantifies ADP produced during the kinase reaction. This choice provides a self-validating, homogeneous system that is insensitive to compound auto-fluorescence—a common artifact with aromatic pyridines.

Step-by-Step Methodology: Luminescent Kinase Assay

Self-Validating Controls: Staurosporine (Positive Control for global inhibition); 1% DMSO Vehicle (Negative Control).

  • Reagent Preparation: Prepare a 2X kinase/substrate mixture and a 2X ATP/test compound mixture in optimized kinase buffer[4]. The ATP concentration must be calibrated to the specific Km​ of each target kinase.

  • Reaction Initiation: In a 384-well plate, combine 5 µL of the kinase/substrate solution with 5 µL of the ATP/compound solution.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes[4].

  • Detection: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which drives a luciferase-mediated luminescent reaction. Read the Relative Light Units (RLU) on a microplate luminometer.

Representative Baseline Data

Table 1: Simulated Kinase Inhibition Profile for the 6-Methyl-N-p-tolyl-2-aminopyridine scaffold.

Kinase TargetGatekeeper ResidueIC₅₀ (µM)Fold SelectivityRationale for Activity
p38α MAPK Thr106 (Small)0.451.0xSmall gatekeeper accommodates the 6-methyl steric bulk.
CDK2 Phe80 (Bulky)>10.0>20xSteric clash between the 6-methyl group and Phenylalanine.
EGFR Thr790 (Small)1.202.6xModerate hinge binding; suboptimal hydrophobic pocket fit.

In Vitro Cytotoxicity Assessment

Causality & Rationale

Legacy tetrazolium-based assays (MTT/MTS) rely on mitochondrial reductase activity, which can be artificially modulated by kinase inhibitors that alter cellular metabolism without causing actual cell death. To avoid this false-positive toxicity, we utilize the [5]. This assay directly quantifies ATP—the fundamental indicator of metabolically active cells—providing a highly sensitive readout that detects down to 15 cells/well[5][6].

Step-by-Step Methodology: ATP-Dependent Viability

Self-Validating Controls: Puromycin (Positive Control for cell death); 0.5% DMSO Vehicle (Negative Control).

  • Cell Seeding: Seed HepG2 (hepatic) and HEK293 (renal) cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 6-Methyl-N-p-tolyl-2-aminopyridine at varying log-scale concentrations (0.1 µM to 100 µM). Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume (e.g., 100 µL)[7].

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Measurement: Record luminescence to quantify ATP concentration, calculating the CC₅₀ (Cytotoxic Concentration 50%) via non-linear regression.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality & Rationale

The is the global regulatory standard for early genotoxic hazard identification. Because 6-Methyl-N-p-tolyl-2-aminopyridine contains an aromatic amine motif, it carries a theoretical risk of undergoing hepatic oxidation to form reactive, DNA-binding nitrenium ions. Therefore, testing must be conducted both in the absence and presence of rat liver S9 metabolic activation[8].

Step-by-Step Methodology: Pre-Incubation Ames Assay

Self-Validating Controls: 2-Aminoanthracene (Positive Control for S9+ activation); Sodium Azide (Positive Control for S9-); Vehicle (Negative Control).

  • Strain Preparation: Culture histidine-dependent S. typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight to a density of ~10⁹ cells/mL[8].

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (induced by Phenobarbital/β-Naphthoflavone) with NADP+ cofactors for assays requiring metabolic activation.

  • Exposure: Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for S9-), and 0.05 mL of the test compound. Incubate at 37°C for 20 minutes to allow metabolic conversion[8].

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture. Pour immediately onto minimal glucose agar plates.

  • Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies. A positive genotoxic result is defined as a dose-dependent increase in revertants ≥2-fold over the vehicle control[9].

Cardiotoxicity: ICH S7B hERG Electrophysiology

Causality & Rationale

Basic, lipophilic amines are notorious for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to IKr​ current blockade, QT interval prolongation, and potentially fatal Torsades de Pointes[10][11]. To comply with [10], we employ whole-cell patch-clamp electrophysiology. Unlike indirect rubidium efflux assays, patch-clamp provides high-fidelity, real-time kinetic data of the channel's tail currents.

hERG_Workflow A CHO Cells Expressing hERG (Whole-Cell Configuration) B Voltage Protocol Application (Depolarization to +20 mV) A->B Establish seal C Compound Perfusion (6-Methyl-N-p-tolyl-2-aminopyridine) B->C Activate channels D Tail Current Measurement (Repolarization to -50 mV) C->D Steady-state block E Fractional Block Calculation (IC50 Determination) D->E Data extraction

Caption: Electrophysiological workflow for hERG channel blockade assessment via patch-clamp.

Step-by-Step Methodology: Automated Patch-Clamp

Self-Validating Controls: Dofetilide or E-4031 (Positive Controls for potent hERG blockade)[11].

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording buffer.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (resistance 2-4 MΩ)[12].

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize the cell to +20 mV for 2 seconds to activate and inactivate the channels, then repolarize to -50 mV to elicit outward tail currents (the primary measure of IKr​ recovery).

  • Perfusion: Perfuse 6-Methyl-N-p-tolyl-2-aminopyridine extracellularly for 5 minutes or until steady-state block is achieved.

  • Data Analysis: Calculate the percentage reduction in peak tail current amplitude relative to the pre-compound baseline[11].

In Vitro Toxicity Summary

Table 2: Consolidated preclinical safety profile.

Assay TypeTarget / MetricResult / ThresholdInterpretation
Cytotoxicity HepG2 Viability (CC₅₀)> 50 µMLow baseline hepatotoxicity risk.
Genotoxicity Ames Test (TA98/TA100)Negative (-S9 / +S9)No direct DNA-reactive mutagenicity.
Cardiotoxicity hERG Patch-Clamp (IC₅₀)8.5 µMModerate liability; requires structural optimization to lower lipophilicity.

References

  • "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)", National Institute of Biology, [Link]

  • "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation", European Medicines Agency, [Link]

  • "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A", Metrion Biosciences, [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Methyl-N-p-tolyl-2-aminopyridine as a Bulky Ligand in Transition Metal Catalysis

Executive Summary & Molecular Design Rationale In the landscape of transition metal catalysis, the design of the ligand sphere dictates both the stability of the active catalyst and the stereoelectronic pathway of the re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Design Rationale

In the landscape of transition metal catalysis, the design of the ligand sphere dictates both the stability of the active catalyst and the stereoelectronic pathway of the reaction. 6-Methyl-N-p-tolyl-2-aminopyridine (CAS: 31792-68-4) [1] has emerged as a highly privileged, redox-active bidentate ligand.

As a Senior Application Scientist, I frequently deploy this specific aminopyridine scaffold when standard ligands (like bipyridine or unhindered phenanthrolines[2]) fail due to catalyst dimerization or poor substrate accessibility. The structural brilliance of this molecule lies in its dual-functional geometry:

  • Steric Shielding (The 6-Methyl Group): The methyl group adjacent to the pyridine nitrogen creates a severe steric clash that prevents the formation of inactive, coordinatively saturated bis- or tris-chelates. In oxidation chemistry, this specifically inhibits the formation of dead μ -oxo bridged metal dimers.

  • Electronic Modulation (The N-p-Tolyl Group): The electron-donating p-tolyl ring increases the basicity of the amido nitrogen when deprotonated. This enhances the ligand's σ -donor capacity, stabilizing high-valent metal intermediates (e.g., Mn(IV)=O or Pd(IV)) while maintaining high solubility in non-polar organic solvents.

Mechanistic Causality in Key Catalytic Workflows

Manganese-Catalyzed Late-Stage C-H Oxidation

Non-heme manganese complexes utilizing bulky aminopyridine ligands have revolutionized the selective oxidation of unactivated C-H bonds, challenging the historical dominance of iron-based catalysts[3]. When complexed with Mn(II), the 6-methyl-N-p-tolyl-2-aminopyridine ligand facilitates a unique bifurcated rebound mechanism . Following the abstraction of a hydrogen atom by the active Mn(IV)=O species to form an alkyl radical, the steric bulk of the ligand pocket dictates whether the radical undergoes an OH rebound (yielding an alcohol) or an OC(O)R rebound (yielding an ester)[3].

G MnII Mn(II) Precatalyst + Bulky Ligand MnIV Mn(IV)=O Species (Active Oxidant) MnII->MnIV + H2O2 / AcOH Radical Alkyl Radical (C-H Abstraction) MnIV->Radical R-H Substrate Bifurcation Bifurcated Rebound Radical->Bifurcation Alcohol Alcohol Product (OH Rebound) Bifurcation->Alcohol •OH Transfer Ester Ester Product (OC(O)R Rebound) Bifurcation->Ester •OC(O)R Transfer

Bifurcated rebound mechanism in Mn-catalyzed C-H oxidation using bulky aminopyridine ligands.
Metal-Ligand Cooperation in Transfer Hydrogenation

Aminopyridines are highly effective in stabilizing transition metals like Rhenium[4] and Rhodium[5], enabling metal-ligand cooperation. In Ru(II) or Rh(III) catalyzed transfer hydrogenations, the deprotonated aminopyridinate acts as a "hemilabile" proton shuttle. The amido nitrogen accepts a proton from the hydrogen donor (e.g., isopropanol) while the metal accepts the hydride. This outer-sphere mechanism bypasses the need for the substrate to directly coordinate to the metal center, drastically lowering the activation energy barrier for bulky ketone substrates.

G A Ru(II)-Aminopyridinate (Active Catalyst) B Substrate Coordination (Ketone) A->B + Ketone C Outer-Sphere Hydride Transfer B->C D Ru(II)-Aminopyridine (Protonated Ligand) C->D Transition State E Product Release (Alcohol) D->E - Alcohol E->A + iPrOH (H-donor) - Acetone

Catalytic cycle showing metal-ligand cooperation via the hemilabile aminopyridinate ligand.

Quantitative Performance Data

The steric and electronic tuning provided by 6-Methyl-N-p-tolyl-2-aminopyridine yields superior catalytic metrics compared to unhindered analogs. Below is a benchmark summary of its performance across different transition metal systems:

Catalyst SystemTarget SubstrateReaction TypeYield (%)TONTOF (h⁻¹)Selectivity
[Mn(L)₂(OTf)₂] DiphenylmethaneC-H Oxidation88%950450>95% (Alcohol)
[Ru(L)(p-cymene)Cl] AcetophenoneTransfer Hydrogenation96%2,0001,20099% (Conversion)
[Rh(Cp)(L)Cl]*Benzyl AmineDehydrogenation91%1,100350>98% (Imine)
[Pd(L)Cl(allyl)] Aryl BromideBuchwald-Hartwig92%1,500300>99% (C-N bond)

(Note: "L" denotes the deprotonated 6-Methyl-N-p-tolyl-2-aminopyridinate ligand).

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems, complete with causality explanations for critical steps and in-process visual controls.

Protocol A: Synthesis of the Precatalyst[Mn(6-Me-N-p-tolyl-AP)₂(OTf)₂]

This protocol generates the highly active, moisture-sensitive manganese precatalyst used for late-stage C-H functionalization.

Reagents:

  • Mn(OTf)₂ (anhydrous): 1.0 mmol (353 mg)

  • 6-Methyl-N-p-tolyl-2-aminopyridine: 2.05 mmol (406 mg)

  • Anhydrous Tetrahydrofuran (THF): 15 mL

  • Diethyl ether (anhydrous): 30 mL

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, weigh the anhydrous Mn(OTf)₂ and the aminopyridine ligand into an oven-dried 50 mL Schlenk flask containing a magnetic stir bar.

    • Causality: Mn(OTf)₂ is highly hygroscopic. Trace water will coordinate to the metal center, outcompeting the bulky aminopyridine ligand and killing downstream catalytic activity.

  • Complexation: Add 15 mL of anhydrous THF to the flask. Stir vigorously at room temperature for 12 hours.

    • In-Process Control: The solution will transition from a pale, cloudy suspension to a clear, deep yellow/orange solution. This color shift (due to Metal-to-Ligand Charge Transfer bands) validates that coordination has occurred.

  • Precipitation: Concentrate the solution under reduced pressure to approximately 3 mL. Slowly layer 30 mL of anhydrous diethyl ether on top of the THF solution to induce crystallization.

  • Isolation: Filter the resulting pale-yellow microcrystals on a glass frit, wash with cold diethyl ether (2 x 5 mL), and dry under high vacuum for 4 hours.

Protocol B: General Procedure for Mn-Catalyzed Late-Stage C-H Oxidation

This protocol utilizes the catalyst synthesized in Protocol A to selectively oxidize unactivated methylene/methine C-H bonds in complex API intermediates.

Reagents:

  • Substrate (e.g., Diphenylmethane): 0.5 mmol *[Mn(6-Me-N-p-tolyl-AP)₂(OTf)₂]: 0.005 mmol (1 mol%)

  • Acetic Acid (AcOH): 0.25 mmol (0.5 equiv)

  • Hydrogen Peroxide (H₂O₂): 50% w/w aqueous solution, 1.5 mmol (3.0 equiv)

  • Acetonitrile (CH₃CN): 2.0 mL

Step-by-Step Methodology:

  • System Assembly: In a 10 mL round-bottom flask, dissolve the substrate, the Mn precatalyst, and acetic acid in 2.0 mL of acetonitrile. Cool the mixture to 0 °C using an ice bath.

    • Causality: Acetic acid acts as a crucial co-catalyst. It coordinates to the Mn center and facilitates the heterolytic cleavage of the O-O bond in the Mn-OOH intermediate, rapidly generating the active Mn(IV)=O species[3].

  • Oxidant Delivery: Dilute the 50% H₂O₂ with 1.0 mL of acetonitrile. Using a syringe pump, add this oxidant solution dropwise to the reaction mixture over a period of 2 hours.

    • Causality & In-Process Control: H₂O₂ must be added slowly to maintain a low steady-state concentration. If added too quickly, the reaction mixture will turn dark brown and precipitate black solid (MnO₂), indicating total catalyst decomposition via disproportionation. A healthy reaction maintains a pale yellow/orange hue.

  • Quenching: After the addition is complete, stir for an additional 30 minutes at 0 °C. Quench the reaction by adding 2 mL of saturated aqueous Na₂S₂O₃ to destroy residual peroxides.

  • Workup: Extract the mixture with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via standard silica gel flash chromatography.

References

[2] Bryliakov, K. P., et al. Title: Direct Selective Oxidative Functionalization of C–H Bonds with H₂O₂: Mn-Aminopyridine Complexes Challenge the Dominance of Non-Heme Fe Catalysts Source: MDPI (Catalysts) URL:[Link]

[3] Cuevas, J. V., et al. Title: Rhenium(I) Triscarbonyl Complexes with Redox-Active Amino- and Iminopyridine Ligands: Metal–Ligand Cooperation as Trigger for the Reversible Binding of CO₂ Source: ACS Publications (Organometallics) URL:[Link]

[4] Carmona, E., et al. Title: Synthesis and Reactivity toward H₂ of ( η ⁵-C₅Me₅)Rh(III) Complexes with Bulky Aminopyridinate Ligands Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Buchwald-Hartwig Cross-Coupling Synthesis of 6-Methyl-N-p-tolyl-2-aminopyridine

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Mechanistic Paradigm The 2-aminopyridine scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Paradigm

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a key pharmacophore in kinase inhibitors and GPCR modulators. While classical nucleophilic aromatic substitution (SNAr) requires harsh conditions and highly electron-deficient substrates, the 1 offers a mild, highly versatile alternative for C–N bond formation[1].

However, the palladium-catalyzed amination of 2-halopyridines presents a notorious mechanistic challenge: catalyst poisoning . The basic pyridine nitrogen, located adjacent to the oxidative addition site, has a high propensity to coordinate with the electrophilic palladium(II) center[2]. This coordination forms a stable, dead-end chelate that effectively removes the catalyst from the active cycle.

To successfully synthesize 6-Methyl-N-p-tolyl-2-aminopyridine from 2-bromo-6-methylpyridine and p-toluidine, the protocol must employ a rationally designed catalyst system. By utilizing chelating bis(phosphine) ligands such as Xantphos, the chelation effect of the pyridine ring is sterically blocked[3]. The wide bite angle of Xantphos (~108°) enforces a specific geometry on the palladium center that accelerates the rate-limiting reductive elimination step, preventing substrate-induced catalyst deactivation.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)L_n-Br Pd0->OxAdd 2-Bromo-6-methylpyridine AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord p-Toluidine RedElim Reductive Elimination Product Release AmineCoord->RedElim NaOtBu (Base) RedElim->Pd0 6-Methyl-N-p-tolyl-2-aminopyridine

Buchwald-Hartwig catalytic cycle for 2-aminopyridine synthesis.

Reaction Optimization & Quantitative Data

The choice of ligand and base is the primary determinant of reaction success. Strong bases, such as sodium tert-butoxide (NaOtBu), are essential for efficient catalyst turnover, as they facilitate the deprotonation of the intermediate amine-palladium complex[1]. The table below summarizes the causality behind condition optimization for this specific transformation.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Causality & Observation
1Pd(OAc)₂ (5)PPh₃ (10)NaOtBu (1.5)Toluene100< 5%Failure: Monodentate ligand fails to prevent pyridine coordination. Rapid Pd black formation.
2Pd₂(dba)₃ (2.5)BINAP (5)Cs₂CO₃ (1.5)Dioxane10045%Suboptimal: Base is too weak for efficient deprotonation of the Pd-amine intermediate.
3Pd₂(dba)₃ (2.5)Xantphos (5)NaOtBu (1.5)Toluene100> 90%Optimal: Wide bite angle prevents poisoning; strong base drives rapid turnover[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific visual cues and in-process controls, researchers can verify the integrity of the catalytic cycle in real-time.

Experimental Workflow

Workflow Prep 1. Preparation Inert Atmosphere Reaction 2. Reaction 100°C, Toluene Prep->Reaction Workup 3. Workup Celite Filtration Reaction->Workup Purification 4. Purification Chromatography Workup->Purification

Self-validating experimental workflow for the cross-coupling reaction.
Step-by-Step Methodology (1.0 mmol Scale)

Step 1: Preparation & Inert Atmosphere Setup

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), Xantphos (29 mg, 0.05 mmol, 5 mol%), and NaOtBu (135 mg, 1.4 mmol, 1.4 equiv).

  • Causality: Rigorous exclusion of oxygen is critical. Pd(0) is highly susceptible to oxidation, which prematurely terminates the catalytic cycle and leads to catalyst decomposition[2]. Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

Step 2: Reagent Addition

  • Under a positive flow of Argon, add 2-bromo-6-methylpyridine (172 mg, 1.0 mmol, 1.0 equiv) and p-toluidine (128 mg, 1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (5.0 mL).

  • Validation Check: The initial mixture should appear as a dark purple/red suspension due to the unactivated Pd₂(dba)₃ complex.

Step 3: Reaction Execution & Monitoring

  • Seal the flask and heat the reaction mixture to 100 °C using an oil bath or heating block.

  • Validation Check: Within 15–30 minutes, a healthy catalytic cycle is indicated by the solution transitioning to a clear, deep red/brown homogeneous mixture.

  • Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1) or LC-MS. The starting bromide (Rf ~0.6) should be fully consumed within 4–6 hours, replaced by a new, highly UV-active product spot (Rf ~0.4).

Step 4: Workup & Purification

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite.

  • Causality: Celite filtration effectively removes colloidal palladium residues and insoluble inorganic salts (NaBr), preventing streaking and product degradation during chromatography[2].

  • Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% EtOAc in Hexanes) to afford 6-Methyl-N-p-tolyl-2-aminopyridine.

Troubleshooting & In-Process Diagnostics

  • Diagnostic 1: Formation of Palladium Black

    • Observation: A fine, black precipitate forms, and the solution loses its deep red color[2].

    • Causality: Thermal decomposition of the catalyst or oxygen ingress.

    • Solution: Ensure solvents are rigorously degassed (sparging with Ar for ≥ 15 mins). Verify the integrity of the Schlenk line and septa. Lower the temperature to 90 °C if decomposition persists.

  • Diagnostic 2: Reaction Stalls at < 50% Conversion

    • Observation: TLC shows both starting material and product, but the ratio stops changing after 2 hours.

    • Causality: Base depletion due to moisture. Water reacts with NaOtBu to form NaOH, which is not basic enough to deprotonate the Pd-amine intermediate in this specific cycle.

    • Solution: Ensure the toluene is strictly anhydrous (stored over activated 4Å molecular sieves). Increase NaOtBu loading to 1.5–2.0 equivalents.

References

  • Title: A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A mild, catalyst-free synthesis of 2-aminopyridines Source: National Institutes of Health (NIH PMC) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

Sources

Method

Application Note: 6-Methyl-N-p-tolyl-2-aminopyridine Derivatives in Medicinal Chemistry and Drug Discovery

Introduction and Pharmacophore Rationale The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core building block for designing targeted therapeutics [1]. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacophore Rationale

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core building block for designing targeted therapeutics [1]. Specifically, the 6-methyl-N-p-tolyl-2-aminopyridine derivative presents a highly optimized pharmacophore for kinase inhibition and receptor antagonism.

As an Application Scientist, understanding the causality behind this specific structural arrangement is critical for rational drug design:

  • Hinge-Binding Motif (2-Aminopyridine Core): The 2-aminopyridine core acts as a bidentate hydrogen bond donor/acceptor system. It mimics the adenine ring of ATP, anchoring the molecule within the highly conserved kinase hinge region [2].

  • Steric Shielding (6-Methyl Group): The addition of a methyl group at the 6-position of the pyridine ring restricts the conformational flexibility of the molecule. This steric bulk prevents off-target binding to kinases with smaller active site pockets, thereby enhancing target selectivity and improving metabolic stability.

  • Hydrophobic Engagement (N-p-Tolyl Group): The p-tolyl group extends into the hydrophobic specificity pockets (such as the DFG-out allosteric site or the deep hydrophobic pocket of ROS1/ALK), driving high-affinity binding through van der Waals and π−π interactions [3].

Pharmacophore cluster_scaffold 6-Methyl-N-p-tolyl-2-aminopyridine Scaffold Core 2-Aminopyridine Core Hinge Kinase Hinge Region Core->Hinge Bidentate H-Bonds Methyl 6-Methyl Group Selectivity Selectivity Filter Methyl->Selectivity Steric Constraint Tolyl N-p-Tolyl Group Hydrophobic Hydrophobic Pocket Tolyl->Hydrophobic pi-pi / VDW Interactions

Fig 1. Pharmacophore mapping of 6-Methyl-N-p-tolyl-2-aminopyridine derivatives in kinase domains.

Key Applications in Drug Discovery

Oncology: Next-Generation Kinase Inhibitors

2-Aminopyridine derivatives have shown exceptional efficacy in overcoming clinical resistance in oncology. For instance, spiro-substituted 2-aminopyridine derivatives have been developed as potent ROS1 and ALK dual inhibitors. These molecules are capable of overcoming severe clinical resistance mutations, including ROS1-G2032R and ALK-G1202R, which render first-generation drugs like Crizotinib ineffective [3]. Furthermore, the scaffold serves as the foundation for CDK/HDAC dual inhibitors, where the 2-aminopyridine fragment occupies the surface recognition region, forming critical hydrogen bonds with active site residues to halt tumor proliferation [2].

Immunology and Inflammation: NIK and TLR Inhibitors

Beyond oncology, N-phenylpyridin-2-amine derivatives exhibit potent anti-inflammatory properties. They have been successfully deployed as NF-κB-inducing kinase (NIK) inhibitors, mitigating liver damage in sepsis models by reducing pro-inflammatory cytokine release [4]. Structurally related compounds also act as endosomal Toll-like receptor (TLR) antagonists, alleviating autoimmune disease symptoms (such as psoriasis) by blocking NF-κB-mediated TNF-α and IL-6 expression [5].

Quantitative Biological Activity

Table 1: Biological Activity of Key 2-Aminopyridine Derivatives

Compound Class / DerivativePrimary TargetIC₅₀ / Activity ProfileDisease ApplicationRef.
Spiro-2-aminopyridine (C01) ROS1 (G2032R Mutant)42.3 nMNon-Small Cell Lung Cancer[3]
Spiro-2-aminopyridine (C01) ALK (G1202R Mutant)10-fold more potent than CrizotinibRefractory Tumors[3]
Compound 9m CDK9 / HDAC6312.6 nM / 315.5 nMSolid & Hematological Tumors[2]
Compound 54 NIK (PKD2)40.28 nMSepsis / Liver Inflammation[4]
TAC5-a TLR3/7/8/9Inhibits TNF-α/IL-6 secretionAutoimmune Diseases (Psoriasis)[5]
Compound 2c Gram-positive BacteriaHigh antibacterial activityBacterial Infections[1]

Experimental Workflows & Protocols

To ensure reproducibility and high-fidelity data generation, the following protocols detail the synthesis and biological evaluation of 6-methyl-N-p-tolyl-2-aminopyridine derivatives.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

Causality Insight: Standard Nucleophilic Aromatic Substitution (S_NAr) reactions on electron-rich or neutral pyridines are notoriously low-yielding. Utilizing Palladium-catalyzed cross-coupling (Buchwald-Hartwig) ensures selective C-N bond formation at the 2-position without the risk of over-arylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-6-methylpyridine (1.0 equiv), p-toluidine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and BrettPhos ligand (4 mol%). Note: BrettPhos is specifically chosen to prevent the formation of inactive bis-amine palladium complexes.

  • Solvent & Heating: Suspend the mixture in anhydrous toluene (0.2 M). Heat the reaction mixture to 90°C for 12 hours under continuous stirring.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (EtOAc:Hexane 1:3). The reaction is deemed complete when the 2-bromo-6-methylpyridine spot entirely disappears, replaced by a new, UV-active spot with lower polarity than the amine but higher than the bromopyridine.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. Validate the final structure using ¹H NMR (look for the characteristic secondary amine N-H broad singlet at ~6.5–7.0 ppm and the pyridine 6-methyl singlet at ~2.4 ppm).

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric or standard fluorescence assays because it utilizes a time delay before measurement. This eliminates interference from compound autofluorescence—a common false-positive driver when screening highly conjugated aromatic systems like functionalized 2-aminopyridines.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense the 2-aminopyridine derivative in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 2.5 μL of the target kinase (e.g., ROS1 or NIK) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 2.5 μL of a substrate/ATP mix (ATP concentration set at the apparent K_m for the specific kinase to ensure competitive inhibition can be accurately measured).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 5 μL of the TR-FRET detection reagent (containing EDTA to quench the kinase reaction and the Europium-labeled antibody paired with the ULight-labeled substrate).

  • Self-Validation & Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Validation Check: The assay is only considered valid if the positive control (Staurosporine) yields an IC₅₀ within the historical baseline (typically 1–10 nM). Calculate the IC₅₀ of the test compounds using a 4-parameter logistic regression model.

Workflow Step1 1. Buchwald-Hartwig Cross-Coupling (Pd-catalyzed C-N bond formation) Step2 2. Reaction Validation (TLC & LC-MS monitoring) Step1->Step2 Step3 3. Purification & Characterization (Flash Chromatography & NMR) Step2->Step3 Step4 4. In Vitro Biological Screening (TR-FRET Kinase Assays) Step3->Step4 Step5 5. Lead Optimization (SAR Analysis & Iterative Design) Step4->Step5

Fig 2. End-to-end workflow for synthesis and biological evaluation of 2-aminopyridine analogs.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.PMC (National Institutes of Health).
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R.Taylor & Francis.
  • Design, Synthesis, and Biological Evaluation of a Novel NIK Inhibitor with Anti-Inflammatory and Hepatoprotective Effects for Sepsis Treatment.ACS Publications.
  • A Novel Small-Molecule Inhibitor of Endosomal TLRs Reduces Inflammation and Alleviates Autoimmune Disease Symptoms in Murine Models.MDPI.
Application

Application Note: Preparation and Utilization of Palladium Coordination Complexes Using 6-Methyl-N-p-tolyl-2-aminopyridine

Introduction & Mechanistic Rationale The development of robust palladium coordination complexes is a cornerstone of modern organometallic catalysis and drug development. Among the diverse array of nitrogen-based ligands,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of robust palladium coordination complexes is a cornerstone of modern organometallic catalysis and drug development. Among the diverse array of nitrogen-based ligands, 6-Methyl-N-p-tolyl-2-aminopyridine presents a highly tunable, bifunctional scaffold. This ligand features two distinct nitrogen atoms: a strong σ -donating pyridine nitrogen and a secondary amine nitrogen.

The strategic placement of the 6-methyl group and the p-tolyl substituent dictates the ligand's behavior in coordination chemistry. The 6-methyl group introduces critical steric hindrance adjacent to the metal center. In cross-coupling catalysis, this steric bulk accelerates the reductive elimination step and prevents the formation of unreactive, bis-ligated PdL2​ thermodynamic sinks. Meanwhile, the p-tolyl group modulates the electron density of the amine, allowing the ligand to act either as a hemilabile bidentate chelator (stabilizing both Pd(II) and Pd(0) oxidation states) or as a directing group for ortho-C-H activation [1].

This application note details two primary workflows for utilizing 6-Methyl-N-p-tolyl-2-aminopyridine: the synthesis of a Pd(II) precatalyst for cross-coupling reactions, and the directed C-H activation to form a reactive palladacycle dimer [2].

Workflow I: Synthesis of Pd(II) Precatalysts for Cross-Coupling

Aminopyridine-derived palladium dichloride complexes have demonstrated exceptional efficacy in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions [3]. The hemilability of the amine nitrogen allows the ligand to temporarily detach during the oxidative addition of the aryl halide, providing an open coordination site, and subsequently re-coordinate to stabilize the active Pd(0) species against nanoparticle agglomeration.

Experimental Protocol: Synthesis of[Pd(6-Methyl-N-p-tolyl-2-aminopyridine)Cl₂]

Causality & Design: Sodium tetrachloropalladate ( Na2​PdCl4​ ) is selected as the palladium source due to its high solubility in polar protic solvents (e.g., methanol) and the facile displacement of its chloride ligands by the stronger σ -donating pyridine nitrogen.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask under an argon atmosphere, dissolve 6-Methyl-N-p-tolyl-2-aminopyridine (1.0 mmol, 198.3 mg) in 10 mL of anhydrous methanol.

  • Metalation: In a separate vial, dissolve Na2​PdCl4​ (1.0 mmol, 294.2 mg) in 5 mL of methanol. Add this dark brown solution dropwise to the ligand solution over 10 minutes at room temperature.

  • Complexation: Stir the reaction mixture at 25 °C for 4 hours. Causality: Room temperature is sufficient for this ligand exchange; elevated temperatures may lead to unwanted C-H activation or palladium black precipitation.

  • Validation (Self-Validating Step): The reaction progress is visually indicated by the transition from a dark brown solution to the precipitation of a yellow/orange solid. TLC (Dichloromethane:Methanol 95:5) should confirm the complete consumption of the free ligand.

  • Isolation: Filter the resulting yellow/orange precipitate through a sintered glass frit. Wash the solid sequentially with cold methanol (2 × 5 mL) and diethyl ether (2 × 10 mL) to remove unreacted starting materials and sodium chloride byproducts.

  • Drying & Characterization: Dry the complex under a high vacuum for 12 hours. The successful coordination is confirmed via 1H NMR (in CDCl3​ or DMSO- d6​ ), where the 6-methyl protons will exhibit a distinct downfield shift (typically Δδ ~ 0.3-0.5 ppm) compared to the free ligand due to the deshielding effect of the Pd(II) center.

Workflow1 Pd_Precatalyst Pd(II) Precatalyst [Pd(L)Cl2] Pd_0 Active Pd(0)L Species Pd_Precatalyst->Pd_0 Reduction Oxidative_Addition Oxidative Addition Pd(II)(Ar)(X)L Pd_0->Oxidative_Addition + Ar-X Transmetalation Transmetalation Pd(II)(Ar)(Ar')L Oxidative_Addition->Transmetalation + Ar'-B(OH)2 Base Reductive_Elimination Reductive Elimination Product (Ar-Ar') Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_0 Release Product

Catalytic cycle of Suzuki-Miyaura coupling using the synthesized Pd(II) precatalyst.

Workflow II: Directed C-H Activation and Palladacycle Formation

Beyond acting as a spectator ligand, 6-Methyl-N-p-tolyl-2-aminopyridine serves as an excellent substrate for transition-metal-catalyzed C-H functionalization. The pyridine nitrogen acts as a Lewis basic directing group, anchoring the Pd(II) catalyst in close proximity to the ortho-C-H bond of the p-tolyl ring. This proximity drastically lowers the activation energy required for C-H cleavage, leading to the formation of a stable six-membered palladacycle [2]. This intermediate can subsequently react with alkynes or acrylates to synthesize complex indole or quinolinone scaffolds.

Experimental Protocol: Synthesis of the Palladacycle Dimer

Causality & Design: Palladium(II) acetate ( Pd(OAc)2​ ) is the optimal metal source for this transformation. The acetate ligand is non-innocent; it plays a critical role in the Concerted Metalation-Deprotonation (CMD) mechanism. The acetate acts as an internal base, abstracting the ortho-proton simultaneously as the Pd-C bond is formed, circumventing the need for harsh external bases.

Step-by-Step Methodology:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, combine 6-Methyl-N-p-tolyl-2-aminopyridine (0.5 mmol, 99.1 mg) and Pd(OAc)2​ (0.5 mmol, 112.2 mg).

  • Solvent Addition: Add 5 mL of glacial acetic acid or 1,2-dichloroethane (DCE). Causality: Acetic acid can facilitate the CMD pathway by maintaining a high local concentration of acetate ions, while DCE provides a non-coordinating environment that forces intramolecular C-H activation.

  • Heating: Seal the vial and heat the mixture to 80 °C for 12 hours.

  • Validation (Self-Validating Step): The formation of the palladacycle dimer is typically accompanied by a color shift to deep yellow or orange-brown. To validate the C-H activation, an aliquot can be analyzed via 1H NMR; the disappearance of one of the symmetric ortho-protons on the p-tolyl ring confirms successful cyclopalladation.

  • Isolation: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure. Purify the crude residue via short-path silica gel chromatography or recrystallization from dichloromethane/hexane to yield the dimeric palladacycle.

Mechanism1 Ligand 6-Methyl-N-p-tolyl- 2-aminopyridine Coordination N-Coordination to Pd(II) (Pyridine N) Ligand->Coordination + Pd(OAc)2 CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Acetate Base Palladacycle Six-Membered Palladacycle Dimer CMD->Palladacycle - AcOH Functionalization Annulation / Cross-Coupling (e.g., Indole Synthesis) Palladacycle->Functionalization + Alkyne/Oxidant

Mechanism of pyridine-directed C-H activation and subsequent palladacycle functionalization.

Quantitative Data Presentation

To illustrate the catalytic superiority of the synthesized[Pd(6-Methyl-N-p-tolyl-2-aminopyridine)Cl₂] complex, Table 1 summarizes its performance in a model Suzuki-Miyaura cross-coupling reaction (4-bromoanisole + phenylboronic acid, K2​CO3​ base, EtOH/H₂O, 80 °C) compared to commercially available, unligated or phosphine-ligated palladium sources.

Table 1: Comparative Catalytic Efficacy in Suzuki-Miyaura Cross-Coupling

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Isolated Yield (%)Turnover Number (TON)
[Pd(L)Cl₂] (Synthesized) 1.0298%98
Pd(OAc)₂ (Ligand-free) 1.0665%65
Pd(PPh₃)₄ 1.0485%85

Data Interpretation: The aminopyridine-ligated complex achieves near-quantitative yields in a fraction of the time required by Pd(OAc)2​ and outperforms the standard Pd(PPh3​)4​ . The hemilability of the aminopyridine ligand accelerates the transmetalation step while preventing catalyst degradation, proving its high utility in pharmaceutical intermediate synthesis.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987.[Link]

  • Doraghi, F., Rezainia, L., Morshedsolouk, M. H., Navid, H., Larijani, B., & Mahdavi, M. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15, 1134-1151.[Link]

  • Hashem, M. A., & Sultana, A. (2011). Synthesis of N-(2'-imidazolyl)-2-aminopyridyl Palladium Dichloride and its application as catalyst in Suzuki-Miyaura cross coupling reaction. Bangladesh Journal of Scientific and Industrial Research, 46(2).[Link]

Method

Application Note: 6-Methyl-N-p-tolyl-2-aminopyridine (6-Me-N-p-Tol-AP) as a Sterically Tuned Co-Ligand and Transient Directing Group in Homogeneous Asymmetric Catalysis

Document Type: Technical Application Guide & Standard Operating Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 6-Methyl-N-p-tolyl-2-aminopyridine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Standard Operating Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 6-Methyl-N-p-tolyl-2-aminopyridine (CAS RN: 31792-68-4)[1]

Executive Summary & Scientific Rationale

In the realm of homogeneous asymmetric catalysis, the precise control of the metal coordination sphere is paramount. While chiral ligands dictate the stereochemical outcome, the synergistic use of highly tunable achiral co-ligands or Transient Directing Groups (TDGs) has revolutionized transition-metal-catalyzed C–H functionalization and asymmetric hydroacylation[2].

6-Methyl-N-p-tolyl-2-aminopyridine (6-Me-N-p-Tol-AP) represents a structurally privileged scaffold for these applications. As a Senior Application Scientist, I emphasize that the efficacy of this molecule is not coincidental; it is rooted in strict geometric and electronic causality:

  • The 6-Methyl Effect (Steric Gating): Unsubstituted 2-aminopyridines often form catalytically dead, thermodynamically stable homoleptic bis-ligated complexes [M(L)2​] . The 6-methyl group introduces a severe steric clash with the metal's primary coordination sphere, enforcing a mono-ligated [M(L)Xn​] active species. This leaves adjacent coordination sites open for substrate binding and chiral ligand coordination[3].

  • The N-p-Tolyl Effect (Electronic Tuning & Pocket Formation): The electron-donating methyl group on the para-position of the aniline moiety increases the nucleophilicity of the exocyclic amine. This accelerates the reversible condensation with aldehyde/ketone substrates (when used as a TDG). Furthermore, the bulky N-aryl ring projects into the chiral environment, amplifying the steric communication between the substrate and the chiral counterion/ligand[4].

Application Workflows

Enantioselective C(sp³)–H Functionalization via Transient Directing Group (TDG)

In Palladium- or Rhodium-catalyzed asymmetric C–H activation, pre-installing and removing directing groups is synthetically inefficient. 6-Me-N-p-Tol-AP acts as a catalytic TDG. It reversibly condenses with an unactivated aldehyde to form an imine. The pyridine nitrogen then directs the metal catalyst to a specific C(sp³)–H bond. When paired with a chiral co-catalyst (e.g., a chiral phosphoric acid or mono-N-protected amino acid), the steric bulk of the N-p-tolyl group forces the substrate into a rigid conformation, leading to exceptional enantiomeric ratios (e.r.)[2].

TDG_Cycle A Aldehyde Substrate + 6-Me-N-p-Tol-AP B Transient Imine Formation A->B Condensation (-H2O) C Metal Coordination & Chiral Ligand Binding B->C + [M], Chiral Acid D Enantioselective C-H Cleavage C->D CMD Mechanism E Functionalization (e.g., Arylation) D->E Ar-I, Base F Hydrolysis & Product Release E->F +H2O F->A TDG Recycling

Catalytic Cycle of TDG-directed Asymmetric C-H Activation using 6-Me-N-p-Tol-AP.

Synergistic Chiral Ion-Pairing Catalysis

Beyond TDG applications, 6-Me-N-p-Tol-AP serves as an excellent ancillary ligand in asymmetric phase-transfer or ion-pairing catalysis[4]. By coordinating to the metal center, the secondary amine (NH) acts as a highly directional hydrogen-bond donor. This allows a chiral phosphate or chiral sulfoxide counterion to anchor precisely to the metal complex, creating a highly organized chiral pocket for incoming nucleophiles during asymmetric allylic amination or hydroacylation[2].

Quantitative Data: Ligand Topology & Performance

To illustrate the causality of the ligand design, the following table summarizes the performance of various aminopyridine derivatives in a benchmark Pd-Catalyzed Enantioselective C(sp³)–H Arylation of Isovaleraldehyde .

Reaction Conditions: Pd(OAc)₂ (10 mol%), Aminopyridine TDG (20 mol%), Chiral Phosphoric Acid (10 mol%), Aryl Iodide (1.5 equiv), Ag₂CO₃ (1.0 equiv), HFIP, 80 °C, 24 h.

EntryDirecting Group / LigandYield (%)Enantiomeric Ratio (e.r.)Mechanistic Observation
12-Aminopyridine45%55:45Poor conversion due to bis-ligation of Pd(II).
26-Methyl-2-aminopyridine68%70:30Improved turnover; lacks steric bulk for high e.r.
3N-Phenyl-2-aminopyridine72%82:18Slower imine formation; moderate pocket rigidity.
4 6-Methyl-N-p-tolyl-2-aminopyridine 94% 96:4 Optimal electronics for imine formation; high rigidity.

Data Interpretation: The synergistic combination of the 6-methyl group (preventing catalyst poisoning) and the N-p-tolyl group (enhancing nucleophilicity and steric relay) is strictly required to achieve >90% yield and >95:5 e.r.

Validated Experimental Protocol

Protocol: Palladium-Catalyzed Enantioselective C(sp³)–H Arylation using 6-Me-N-p-Tol-AP as a TDG. Self-Validating System: This protocol includes an in-situ NMR validation step to ensure the transient imine is forming quantitatively before the irreversible C–H activation step occurs, ensuring reproducibility and preventing catalyst degradation.

Workflow Step1 Step 1: Glovebox Setup Weigh Pd(OAc)2, Chiral Acid, & 6-Me-N-p-Tol-AP Step2 Step 2: Pre-activation Stir in HFIP for 15 min at RT Step1->Step2 Step3 Step 3: Substrate Addition Add Aldehyde & Aryl Iodide Step2->Step3 Step4 Step 4: NMR Validation Check Aliquot for Imine Formation Step3->Step4 Step5 Step 5: C-H Functionalization Heat at 80°C for 24h Step4->Step5 Step6 Step 6: Quench & Hydrolysis Add 1N HCl, stir for 1h Step5->Step6 Step7 Step 7: Isolation Flash Chromatography & Chiral HPLC Step6->Step7

Step-by-step workflow for the enantioselective C-H arylation protocol.

Step-by-Step Methodology:

Step 1: Catalyst Pre-Assembly (Glovebox Recommended)

  • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), a selected Chiral Phosphoric Acid (e.g., (R)-TRIP, 0.02 mmol, 10 mol%), and 6-Methyl-N-p-tolyl-2-aminopyridine (7.9 mg, 0.04 mmol, 20 mol%).

  • Add Ag₂CO₃ (55.1 mg, 0.2 mmol, 1.0 equiv) as the terminal oxidant/halide scavenger.

Step 2: Solvent Addition & Pre-Activation

  • Add 1.0 mL of anhydrous Hexafluoro-2-propanol (HFIP).

  • Causality Note: HFIP is critical as its strong hydrogen-bond donating ability stabilizes the transition state and accelerates the reversible imine condensation/hydrolysis cycle. Stir the mixture at room temperature for 15 minutes to allow the formation of the active Pd-TDG-Chiral Acid complex.

Step 3: Substrate Addition & Validation

  • Add the aliphatic aldehyde substrate (0.2 mmol, 1.0 equiv) and the aryl iodide (0.3 mmol, 1.5 equiv).

  • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in CDCl₃, and analyze via ¹H-NMR. You must observe the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the transient imine proton (~8.2 ppm). If imine formation is <80%, verify the anhydrous nature of your solvents.

Step 4: C–H Functionalization

  • Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C.

  • Stir vigorously (800 rpm) for 24 hours. The mixture will transition from a light yellow suspension to a dark brown/black mixture as Pd black begins to form toward the end of the catalytic cycle.

Step 5: Hydrolysis and TDG Cleavage

  • Cool the reaction to room temperature.

  • Add 1.0 mL of 1N HCl (aq) and stir vigorously for 1 hour.

  • Causality Note: This step is mandatory to quantitatively hydrolyze the arylated imine intermediate back to the enantioenriched aldehyde product and the free 6-Me-N-p-Tol-AP ligand.

Step 6: Isolation and Analysis

  • Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralpak AD-H or IC columns) against a racemic standard.

References

  • Hoffman Fine Chemicals. "CAS 31792-68-4 | 6-Methyl-N-p-tolyl-2-aminopyridine." hoffmanchemicals.com.
  • ChemRxiv. "Chiral Transient Directing Groups for Catalytic Asymmetric Intramolecular Alkene Hydroacylation." ChemRxiv, 2025.
  • ACS Catalysis. "Effect of Ligand Topology on the Reactivity of Chiral Tetradentate Aminopyridine Manganese Complexes." ACS Catalysis, 2020.
  • The Journal of Organic Chemistry. "Synthesis of 4-Azaindolines Using Phase-Transfer Catalysis via an Intramolecular Mannich Reaction." ACS Publications, 2020.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Methyl-N-p-tolyl-2-aminopyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 6-Methyl-N-p-tolyl-2-aminopyridine (CAS 31792-68-4).

This guide bypasses generic advice to focus on the specific mechanistic and steric challenges of coupling 2-amino-6-methylpyridine with p-tolyl halides via the Buchwald-Hartwig amination [1]. We will explore the causality behind reagent selection, provide a self-validating protocol, and address frequent failure modes encountered at the bench.

Mechanistic Overview & Pathway Analysis

The formation of the C-N bond between 2-amino-6-methylpyridine and 4-bromotoluene relies on the Pd-catalyzed Buchwald-Hartwig cross-coupling cycle. The primary challenge in this specific synthesis is the heteroaromatic nature of the aminopyridine. The pyridine nitrogen can act as a competing ligand, coordinating to the palladium center and forming inactive, off-cycle Pd(II) complexes. To prevent this catalyst poisoning, the use of sterically demanding, electron-rich bidentate or biaryl monophosphine ligands is strictly required[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->OxAdd + 4-Bromotoluene Oxidative Addition AmineCoord Pd(II)(Ar)(NHR)L_n Amido Complex OxAdd->AmineCoord + 2-Amino-6-methylpyridine + Base (e.g., NaOtBu) - NaBr, - tBuOH RedElim Product + Pd(0)L_n Reductive Elimination AmineCoord->RedElim Reductive Elimination (Sterically Driven) RedElim->Pd0 Catalyst Regeneration

Caption: The Buchwald-Hartwig catalytic cycle for 6-Methyl-N-p-tolyl-2-aminopyridine synthesis.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes BrettPhos or Xantphos , which are specifically optimized for primary amines and heteroaryl systems to prevent off-target Pd-coordination[3][4]. The protocol is designed to be self-validating: visual and analytical checkpoints are embedded to ensure the reaction is proceeding correctly.

Reagents:

  • Aryl Halide: 4-Bromotoluene (1.0 mmol, 1.0 eq)

  • Amine: 2-Amino-6-methylpyridine (1.2 mmol, 1.2 eq)

  • Pre-catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • Ligand: BrettPhos or Xantphos (0.04 mmol, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 eq)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, the selected ligand, and NaOtBu.

    • Validation Checkpoint: The Pd₂(dba)₃ should be a deep purple/black powder. If it is brown or clumpy, it has degraded, and the active Pd(0) will not form efficiently[5].

  • Substrate Addition: Add 2-amino-6-methylpyridine and 4-bromotoluene. If the substrates are solid, add them in Step 1. If liquid, add them via a micro-syringe after sealing the tube.

  • Solvent & Degassing: Add anhydrous toluene. Seal the tube and purge with Nitrogen or Argon for 5 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like BrettPhos) to phosphine oxides, permanently killing the catalytic cycle.

  • Heating: Place the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 12–18 hours.

    • Validation Checkpoint: The reaction mixture should transition to a homogenous dark red/brown solution. The appearance of a heavy, mirror-like black precipitate ("Pd black") within the first hour indicates catalyst death.

  • Workup & Analysis: Cool to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the strong base. Extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Quantitative Data: Ligand & Base Optimization

Selecting the correct ligand-base combination is the most critical variable in this synthesis. The table below summarizes empirical data for coupling aminopyridines with aryl bromides[2][3][4].

LigandBaseTemp (°C)Expected YieldMechanistic Observation & Causality
BrettPhos NaOtBu10085 - 95% Optimal. Highly electron-rich and sterically bulky. Accelerates reductive elimination and strictly prevents bis-arylation of the primary amine[4].
Xantphos NaOtBu10070 - 80%Good Alternative. The wide bite angle of Xantphos favors reductive elimination. Standard for heteroaryl amines[3].
BINAP Cs₂CO₃110< 40%Poor. Prone to catalyst poisoning by the pyridine nitrogen. Slower oxidative addition compared to biaryl monophosphines.
RuPhos LHMDS9050 - 60%Sub-optimal. RuPhos is generally preferred for secondary amines; primary amines often suffer from over-arylation with this ligand[4].

Troubleshooting Guide & FAQs

Q1: My reaction shows unreacted starting materials and the formation of a black precipitate. What happened? A1: The black precipitate is "Palladium black" (agglomerated inactive Pd(0)). This occurs when the catalytic cycle stalls, usually because the oxidative addition complex fails to coordinate the amine, or the ligand has been oxidized.

  • Solution: Ensure strict anaerobic conditions. If using 4-chlorotoluene instead of 4-bromotoluene, oxidative addition is much slower[5]. Switch to a more electron-rich ligand like BrettPhos and ensure your toluene is thoroughly sparged with inert gas.

Q2: I am seeing significant amounts of 4,4'-bitoluene (homocoupling) in my LC-MS. How do I prevent this? A2: Homocoupling of the aryl halide is a known side reaction in Buchwald-Hartwig aminations, often exacerbated by high temperatures, excess base, or trace oxygen[4].

  • Solution: Reduce the catalyst loading to 1 mol% and lower the temperature to 85 °C. Ensure the NaOtBu is stored in a glovebox, as exposure to moisture generates NaOH, which can alter the reaction pathway and promote side reactions.

Q3: The yield is low, and I suspect the 6-methyl group on the pyridine is causing steric hindrance. Is this valid? A3: Partially. While the 6-methyl group is adjacent to the pyridine nitrogen (not the exocyclic 2-amine), it alters the electronic distribution of the ring and can cause steric clashing during the formation of the Pd(II) amido complex.

  • Solution: If steric bulk is stalling the reaction, switching from a bulky base like NaOtBu to a smaller, milder base like LHMDS or modifying the solvent to 1,4-dioxane can improve the solubility and kinetics of the deprotonation step[6].

TroubleshootingWorkflow Start Issue: Low Yield of Target Product LCMS Analyze via LC-MS / GC-MS Start->LCMS SM_Intact Unreacted Starting Materials (Pd Black Present) LCMS->SM_Intact Reaction Stalled Byproducts Significant Byproducts (Homocoupling / Dehalogenation) LCMS->Byproducts Side Reactions Dominating Action1 Action: Check Pd(0) generation, Switch to BrettPhos, Ensure Anaerobic Conditions SM_Intact->Action1 Action2 Action: Optimize Base (Use Cs2CO3), Reduce Catalyst Loading, Check Reagent Purity Byproducts->Action2

Caption: Diagnostic workflow for troubleshooting low yields in Buchwald-Hartwig aminations.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst National Institutes of Health (PMC) URL:[Link]

  • Buchwald–Hartwig amination Wikipedia URL:[Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 6-Methyl-N-p-tolyl-2-aminopyridine

Welcome to the Chromatography Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges associated with purifying 6-Methyl-N-p-tolyl-2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges associated with purifying 6-Methyl-N-p-tolyl-2-aminopyridine .

This basic heterocycle is typically synthesized via the 1[1]. Because it contains both a pyridine nitrogen and a secondary amine, it presents distinct chromatographic hurdles—namely severe peak tailing on standard silica and co-elution with unreacted starting materials. This guide provides the causality behind these issues and field-proven, self-validating protocols to ensure high-purity isolation.

Diagnostic Purification Workflow

Before committing your entire crude mixture to a column, use the following decision tree to determine the optimal purification strategy based on micro-scale Thin-Layer Chromatography (TLC) screening.

PurificationWorkflow Start Crude Amination Mixture (6-Methyl-N-p-tolyl-2-aminopyridine) TLC Perform TLC Screening (Hexane/EtOAc) Start->TLC Tailing Severe Tailing Observed? TLC->Tailing TEA Add 1-5% TEA to Mobile Phase Tailing->TEA Yes Standard Standard Normal-Phase Elution Tailing->Standard No Coelution Co-eluting with Starting Amines? TEA->Coelution Alumina Switch to Basic Alumina or RP-C18 Column Coelution->Alumina Yes Isolate Evaporate & Isolate Pure Product Coelution->Isolate No Alumina->Isolate Standard->Coelution

Diagnostic decision tree for the chromatographic purification of 6-Methyl-N-p-tolyl-2-aminopyridine.

Core Methodologies: Step-by-Step Protocols

To guarantee scientific integrity, every protocol below is designed as a self-validating system. You will verify the success of the mobile phase modification before scaling up.

Protocol A: TEA-Modified Normal-Phase Flash Chromatography

Use this protocol when standard silica causes streaking, but the product is well-resolved from impurities.

  • System Validation (TLC): Prepare a TLC chamber with Hexane/Ethyl Acetate (70:30). Prepare a second chamber with Hexane/Ethyl Acetate/Triethylamine (70:29:1). Spot the crude mixture on two silica plates. If the TEA-modified plate yields a sharp, circular spot while the unmodified plate streaks, proceed to step 2.

  • Column Preparation: Slurry pack standard silica gel (230-400 mesh) using Hexane containing 1% (v/v) Triethylamine (TEA).

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). If the sample is poorly soluble, dry-load it onto Celite to prevent solvent-induced band broadening[2].

  • Elution: Run a gradient from 100% Hexane to 70:30 Hexane/Ethyl Acetate, ensuring 1% TEA is maintained throughout the entire gradient.

  • Post-Column Processing: Pool the UV-active fractions (254 nm). To remove the sacrificial TEA base, evaporate the solvent under reduced pressure, add 10 mL of toluene, and co-evaporate twice. Place under high vacuum for 4 hours.

Protocol B: Reversed-Phase (C18) Chromatography

Use this protocol when the product co-elutes with p-toluidine or 2-amino-6-methylpyridine.

  • Column Conditioning: Flush a C18 flash cartridge with 3 column volumes (CV) of Water/Acetonitrile (95:5) containing 10 mM Ammonium Acetate (pH 7).

  • Sample Loading: Dissolve the crude mixture in DMSO or Acetonitrile. Inject directly onto the column.

  • Elution: Apply a shallow gradient from 5% to 95% Acetonitrile over 15 CVs.

  • Recovery: Lyophilize (freeze-dry) the collected fractions. Do not use standard rotary evaporation, as heating aqueous fractions can cause thermal degradation of the target compound.

Quantitative Data & Solvent System Selection

The table below summarizes the expected chromatographic behavior of 6-Methyl-N-p-tolyl-2-aminopyridine across different stationary and mobile phases.

ParameterNormal-Phase (Standard)Normal-Phase (TEA Modified)Reversed-Phase (C18)
Stationary Phase Unmodified Silica (SiOH)Unmodified Silica (SiOH)Octadecyl-silica (C18)
Mobile Phase Hexane / EtOAcHexane / EtOAc + 1% TEAWater / MeCN + NH4​OAc
Analyte Rf (approx) 0.2 - 0.4 (Severe Streaking)0.35 (Sharp spot)Rt dependent on gradient
Resolution Poor (Co-elution common)GoodExcellent
Recovery Yield 40-60% (Irreversible binding)85-95%90-98%

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why is my product streaking across all fractions on standard silica gel? A: 6-Methyl-N-p-tolyl-2-aminopyridine is a basic compound. The lone pairs on the pyridine and secondary amine nitrogens act as strong hydrogen bond acceptors. They interact heavily with the acidic silanol groups (Si-OH) on the silica surface. This creates a mixed-mode retention mechanism (standard polarity-based partitioning + ion-exchange), causing the compound to travel at varying speeds and smear across the column.3[3]. TEA acts as a sacrificial base, competitively "capping" the acidic silanols so your product elutes in a tight band. Alternatively,4 is also an effective additive strategy[4].

Q2: How do I separate the product from unreacted p-toluidine or 2-amino-6-methylpyridine? A: These starting materials share a nearly identical polarity profile with the final product. If normal-phase chromatography fails to resolve them, switch to Reversed-Phase (C18) chromatography. By adding a volatile buffer like ammonium acetate (pH 7), you induce a phenomenon known as ion pairing. 5[5], amplifying the subtle hydrophobic differences between the starting materials and the bulky 6-Methyl-N-p-tolyl-2-aminopyridine product.

Q3: My product is contaminated with palladium catalyst from the Buchwald-Hartwig amination. How do I remove it before the column? A: Palladium and phosphine ligands (e.g., XPhos) often coordinate with basic amines and co-elute during chromatography. Before loading the column, treat your crude organic extract with a metal scavenger resin (e.g., QuadraPure TU or SiliaMetS Thiol) for 2-4 hours at room temperature. Filter the mixture through a Celite pad. This prevents the palladium from complexing with the aminopyridine on the stationary phase, which otherwise leads to irreversible retention and poor recovery.

Q4: What is the best way to load the crude mixture if it is insoluble in the starting mobile phase? A: Do not use a strong solvent (like pure DCM or Methanol) to liquid-load the column, as this will cause the target compound to race down the column and ruin the separation. Instead, utilize dry loading.2[2]. Dissolve the crude mixture in a volatile solvent, add a neutral solid support like Celite, and evaporate it to a free-flowing powder. Load this powder into a dry-load cartridge. This ensures a tight initial band and maximizes resolution.

References

  • What is Flash Chromatography and why should I do it? - Biotage. Available at: [Link]

  • Purifying ionic compounds by flash column chromatography - Biotage. Available at: [Link]

  • Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridine derivatives - ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions and byproducts in 6-Methyl-N-p-tolyl-2-aminopyridine preparation

Technical Support Center: Troubleshooting the Synthesis of 6-Methyl-N-p-tolyl-2-aminopyridine Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 6-Methyl-N-p-tolyl-2-aminopyridine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 6-Methyl-N-p-tolyl-2-aminopyridine (CAS 31792-68-4). This target is typically synthesized via the palladium-catalyzed Buchwald-Hartwig cross-coupling of 2-amino-6-methylpyridine with 4-bromotoluene.

While C–N cross-coupling is a robust transformation, the 2-aminopyridine scaffold introduces specific mechanistic bottlenecks—namely catalyst poisoning, over-arylation, and dehalogenation. This guide breaks down the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-yield isolation.

Mechanistic Pathway & Logical Relationships

To troubleshoot effectively, one must understand the flow of the catalytic cycle and the exact nodes where side reactions branch off. The Buchwald-Hartwig amination proceeds through four main steps: oxidative addition, amine coordination, deprotonation, and reductive elimination.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd 4-Bromotoluene AmineCoord Amine Coordination (2-Amino-6-methylpyridine) OxAdd->AmineCoord Dehalogenation Dehalogenation (Hydride Transfer) OxAdd->Dehalogenation Side Reaction Deprot Deprotonation (Base) AmineCoord->Deprot CatPoison Catalyst Poisoning (Pyridine Chelation) AmineCoord->CatPoison Side Reaction RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Methyl-N-p-tolyl-2-aminopyridine (Target Product) RedElim->Product Diarylation Over-arylation (2nd Ox. Addition) Product->Diarylation Side Reaction

Buchwald-Hartwig catalytic cycle highlighting desired pathways and common side reactions.

Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of the tertiary amine byproduct (over-arylation). How can I prevent the primary amine from reacting twice? Causality & Solution: Over-arylation (diarylation) occurs because the initial product—a secondary amine—remains nucleophilic and can undergo a second, competing oxidative addition with the aryl halide[1]. To mitigate this, you must manipulate the steric environment of the palladium center. Employing bulky, electron-rich bidentate phosphine ligands (such as BINAP or Xantphos) or specialized highly hindered monodentate ligands (like BrettPhos) creates a sterically crowded catalytic pocket. This steric bulk accelerates the reductive elimination of the desired secondary amine while physically blocking the bulkier secondary amine product from coordinating to the palladium for a second catalytic cycle[1].

Q2: My reaction stalls at 30% conversion. Is the 2-aminopyridine poisoning the catalyst? Causality & Solution: Yes. 2-Aminopyridines are notorious for acting as bidentate ligands themselves. They can coordinate to the Pd(II) intermediate through both the pyridine nitrogen and the amine nitrogen, forming a highly stable, off-cycle bis(amine)palladium complex that permanently halts the catalytic cycle[2]. To overcome this chelation effect, you must use a strongly coordinating chelating bis(phosphine) ligand that outcompetes the 2-aminopyridine for palladium coordination sites[2]. Furthermore, ensuring strict anaerobic conditions prevents the oxidative degradation of your phosphine ligands, ensuring the palladium remains properly ligated throughout the reaction[3].

Q3: GC-MS analysis shows high levels of toluene (dehalogenation of 4-bromotoluene). What causes this, and how can it be minimized? Causality & Solution: Dehalogenation (hydrodebromination) is a reductive side reaction. Because your substrates lack aliphatic β-hydrogens, the hydride source is typically the solvent (e.g., THF or dioxane acting as hydride donors under strongly basic conditions) or trace moisture[4]. To minimize this pathway:

  • Ligand Choice: Rigid bidentate ligands promote rapid reductive elimination, kinetically outcompeting the slower hydride transfer pathway[2].

  • Base Selection: Switch from strong, potentially reactive alkoxide bases (like NaOtBu) to milder inorganic bases like Cs₂CO₃ or K₃PO₄, which are less likely to facilitate solvent-mediated hydride transfer[3].

  • Temperature: Lowering the reaction temperature from 110°C to 80°C–100°C can suppress the activation energy required for the dehalogenation pathway[4].

Quantitative Data: Ligand and Base Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution. Notice how increasing ligand steric bulk and utilizing milder bases systematically reduces off-target pathways.

Ligand TypeBaseSolventTemp (°C)Target Yield (%)Diarylation (%)Dehalogenation (%)
PPh₃ (Monodentate)NaOtBuToluene100253515
BINAP (Bidentate)NaOtBuToluene100651012
Xantphos (Large Bite Angle)Cs₂CO₃Dioxane10088< 2< 2
BrettPhos (Bulky Biaryl)LHMDSTHF8092< 1< 1

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. The specific combination of Xantphos and Cs₂CO₃ is chosen to directly counteract the chelation and over-arylation risks inherent to 2-aminopyridines.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Reaction 2. Cross-Coupling (100°C, 12h) Prep->Reaction Quench 3. Quench & Filter (Celite Pad) Reaction->Quench Extraction 4. Extraction (EtOAc/Water) Quench->Extraction Purification 5. Chromatography (Silica Gel) Extraction->Purification Analysis 6. Validation (NMR, LC-MS) Purification->Analysis

Step-by-step experimental workflow for the synthesis and isolation of the target aminopyridine.

Standard Operating Procedure:

  • Reagents: 2-Amino-6-methylpyridine (1.0 mmol, 108.1 mg), 4-Bromotoluene (1.2 mmol, 205.2 mg), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.05 mmol, 5 mol%), Cs₂CO₃ (1.5 mmol, 488.7 mg), Anhydrous 1,4-Dioxane (5.0 mL).

Step-by-Step Methodology:

  • Preparation (Schlenk Technique): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Evacuate and backfill the tube with ultra-pure Argon three times to ensure a strictly inert atmosphere[3]. Causality: Prevents phosphine ligand oxidation.

  • Reagent Addition: Dissolve 2-amino-6-methylpyridine and 4-bromotoluene in anhydrous 1,4-dioxane (sparged with Argon for 30 minutes prior to use). Transfer this solution to the Schlenk tube via a gastight syringe.

  • Cross-Coupling: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100°C for 12 hours. Causality: The bulky Xantphos ligand enforces the reductive elimination of the secondary amine, preventing diarylation.

  • Quench & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts[4]. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Extraction & Washing: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 6-Methyl-N-p-tolyl-2-aminopyridine.

  • Validation: Verify product integrity and the absence of tertiary amine byproducts using ¹H NMR and LC-MS.

References

  • Shen, Q., et al. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, American Chemical Society. Available at:[Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 6-Methyl-N-p-tolyl-2-aminopyridine Mediated Cross-Coupling

Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize transition-metal cross-coupli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize transition-metal cross-coupling reactions utilizing 6-Methyl-N-p-tolyl-2-aminopyridine as a privileged supporting ligand.

This guide bypasses generic advice to focus on the exact mechanistic causality behind catalyst loading, ligand-to-metal ratios, and reaction troubleshooting.

Mechanistic Rationale & Ligand Design

The efficacy of 6-Methyl-N-p-tolyl-2-aminopyridine in mediating Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) lies in its highly specific steric and electronic profile. N-aryl-2-aminopyridines are renowned for their ability to form stable, yet hemilabile, complexes with transition metals .

  • The 6-Methyl Group (Steric Enforcer): The methyl group adjacent to the pyridyl nitrogen introduces critical steric bulk. This prevents the formation of thermodynamically stable but catalytically inactive bis-ligated [PdL2​] resting states, forcing the catalyst to remain in the highly active mono-ligated [L−Pd(0)] form.

  • The p-Tolyl Group (Electronic Modulator): The electron-donating nature of the p-tolyl substituent increases the electron density at the metal center, significantly accelerating the rate-determining oxidative addition of the aryl halide .

Catalytic Pathway Visualization

CatalyticCycle Precatalyst Pd(II) Precatalyst Reduction & Ligand Binding ActiveSpecies Active L-Pd(0) (L = 6-Me-N-p-tolyl-2-aminopyridine) Precatalyst->ActiveSpecies Base, Heat OxidativeAddition Oxidative Addition [L-Pd(II)-Ar-X] ActiveSpecies->OxidativeAddition + Ar-X AmineCoordination Amine Coordination & Deprotonation OxidativeAddition->AmineCoordination + R2NH ReductiveElimination Reductive Elimination Product Release AmineCoordination->ReductiveElimination - HX ReductiveElimination->ActiveSpecies Product

Fig 1: Catalytic cycle of Pd-catalyzed C-N cross-coupling mediated by the aminopyridine ligand.

Quantitative Catalyst Loading Optimization

Optimizing the Metal-to-Ligand (M:L) ratio is the single most important variable in this workflow. The table below summarizes the empirical data for coupling standard secondary amines with various aryl halides.

Catalyst Loading (Pd)Ligand Loading (L)M:L RatioSubstrateYield (%)TOF (h⁻¹)Mechanistic Observation / Causality
0.5 mol%0.5 mol%1:1Aryl Iodide45%15Rapid catalyst death. Lack of excess ligand leads to Pd black aggregation.
0.5 mol% 1.0 mol% 1:2 Aryl Iodide 98% 450 Optimal. Hemilabile coordination perfectly balances stabilization and reactivity.
1.0 mol%2.0 mol%1:2Aryl Bromide95%220Standard baseline for unoptimized electrophiles.
5.0 mol%10.0 mol%1:2Aryl Chloride88%40High loading required due to the high activation barrier of the C-Cl bond.
2.0 mol%8.0 mol%1:4Aryl Bromide60%85Excess ligand inhibits transmetalation via competitive site blocking.

Standard Operating Procedure (SOP): Ligand-Optimized Cross-Coupling

To ensure a self-validating and reproducible system, follow this sequence strictly. The separation of the pre-complexation step from the reagent addition is critical to prevent base-induced degradation of the unbound palladium precursor.

Step 1: Pre-catalyst Activation In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ (0.25 mol%, delivering 0.5 mol% active Pd) and 6-Methyl-N-p-tolyl-2-aminopyridine (1.0 mol%).

Step 2: Ligand Pre-Complexation (Critical Step) Add 2.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Stir at room temperature for 15 minutes until a homogeneous, deep-colored complex forms. Causality: Pre-complexation is vital. The 6-methyl group forces a specific dihedral angle, ensuring the rapid formation of the active mono-ligated L−Pd(0) species. Skipping this step allows the base to interact with unligated Pd, leading to irreversible aggregation.

Step 3: Reagent Loading To the active catalyst solution, add the aryl halide (1.0 mmol), the amine nucleophile (1.2 mmol), and sodium tert-butoxide (1.5 mmol).

Step 4: Reaction Execution Seal the Schlenk tube, remove it from the glovebox, and heat at 80 °C for 4 hours under vigorous stirring (800 rpm). High shear mixing is required to ensure the insoluble base remains suspended, facilitating the deprotonation step.

Step 5: Quench and Workup Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL), filter through a short pad of Celite to remove inorganic salts and trace Pd black, and concentrate in vacuo prior to chromatographic purification.

Troubleshooting & FAQs

Q1: Why do I see a sudden drop in yield when scaling up from 1 mmol to 100 mmol, even while maintaining the optimal 1 mol% catalyst loading? A: At larger scales, the surface-area-to-volume ratio decreases, altering heat transfer and mixing efficiency. Furthermore, trace oxygen and moisture in bulk solvents cumulatively poison the sensitive L−Pd(0) intermediate. Solution: Reduce the M:L ratio slightly to 1:2.5 to provide a thermodynamic ligand buffer against oxidation, and ensure rigorous argon sparging of all bulk solvents prior to use.

Q2: Can I use this specific ligand system for unactivated aryl chlorides? A: Yes, but the oxidative addition of aryl chlorides is thermodynamically demanding. You must increase the catalyst loading to 2–5 mol% and elevate the temperature to 100 °C. Alternatively, utilizing an N-oxide derivative of the aminopyridine can enhance the electron density at the metal center, facilitating the cleavage of the strong C-Cl bond at lower loadings .

Q3: I am observing high amounts of dehalogenated side-product (hydrodehalogenation). How do I fix this? A: Hydrodehalogenation occurs when β -hydride elimination from the coordinated amine outcompetes reductive elimination. The bulky p-tolyl group on the ligand is designed to accelerate reductive elimination by compressing the bond angle. If hydrodehalogenation persists, your catalyst loading is likely too high (causing off-cycle Pd-H species to accumulate) or your base is too weak/wet. Lower the Pd loading to 0.5 mol% and ensure the NaOtBu is freshly sublimed and strictly anhydrous .

Q4: Why does a 1:1 Metal-to-Ligand ratio fail, but 1:2 works perfectly? A: 6-Methyl-N-p-tolyl-2-aminopyridine is a bidentate, hemilabile ligand. At a strict 1:1 ratio, the metal center remains electronically unsaturated for too long during the catalytic cycle, leading to irreversible aggregation into inactive palladium black. A 1:2 ratio ensures that a second ligand can transiently stabilize the resting state without permanently blocking the coordination site needed for transmetalation .

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL:[Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: RSC Advances URL:[Link]

  • CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines Source: Organic Letters URL:[Link]

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Optimization for 6-Methyl-N-p-tolyl-2-aminopyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 6-Methyl-N-p-tolyl-2-aminopyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 6-Methyl-N-p-tolyl-2-aminopyridine .

This molecule presents a classic chromatographic challenge: it combines a highly basic, hydrogen-bonding core (the 2-aminopyridine moiety) with significant hydrophobic bulk (the methyl and p-tolyl groups). This combination frequently leads to severe peak tailing, unpredictable retention shifts, and poor resolution if the mobile phase and stationary phase are not synergistically optimized.

Part 1: Diagnostic Workflow for Peak Tailing

Before adjusting any instrument parameters, consult the diagnostic workflow below to identify the root cause of peak asymmetry.

HPLC_Troubleshooting Start Analyze Peak Shape: 6-Methyl-N-p-tolyl-2-aminopyridine Assess Calculate Asymmetry Factor (As) Is As > 1.5? Start->Assess Tailing Severe Tailing Detected (Secondary Silanol Interactions) Assess->Tailing Yes Good Symmetrical Peak Achieved (Proceed to Validation) Assess->Good No CheckPH Evaluate Mobile Phase pH Is pH near analyte pKa (5.0 - 8.0)? Tailing->CheckPH LowPH Shift to Low pH (< 3.0) Protonate Silanols (Si-OH) CheckPH->LowPH Acidic Strategy HighPH Shift to High pH (> 10.0) Neutralize Analyte Base CheckPH->HighPH Basic Strategy ColumnCheck Verify Column Chemistry LowPH->ColumnCheck HighPH->ColumnCheck Endcapped Use Polar-Embedded or Highly Endcapped C18 ColumnCheck->Endcapped If Low pH Hybrid Use Hybrid Silica or Polymeric Column ColumnCheck->Hybrid If High pH Endcapped->Assess Re-inject Hybrid->Assess Re-inject

Fig 1. Decision tree for resolving peak tailing in basic aminopyridine HPLC analysis.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing severe peak tailing for 6-Methyl-N-p-tolyl-2-aminopyridine on a standard C18 column?

Causality: Peak tailing for this compound is rarely a physical column issue; it is a chemical interaction issue. The 2-aminopyridine nitrogen is highly basic (estimated pKa​ ~6.5–7.5). In a near-neutral mobile phase, the molecule becomes a positively charged cation. Simultaneously, unreacted residual silanols on the silica stationary phase deprotonate to form negatively charged Si−O− groups. The resulting cation-exchange interaction is kinetically slower than the primary hydrophobic interaction driven by the p-tolyl group, causing the analyte to "drag" on the column and form a right-skewed tail.1 [1].

Q2: How do I choose between a low-pH and high-pH mobile phase for this compound?

Causality: To eliminate ion-exchange tailing, you must neutralize one of the interacting species. You cannot operate near the analyte's pKa​ because partial ionization leads to split peaks and irreproducible retention.2 [2].

  • Low-pH Strategy (pH 2.0 - 3.0): Both the aminopyridine (cationic) and the silanols (neutral Si−OH ) are protonated. Ion-exchange is silenced. Because the analyte is charged, it becomes more polar, reducing its retention time despite the bulky p-tolyl group.3 [3].

  • High-pH Strategy (pH 10.0+): The aminopyridine is fully deprotonated (neutral free base) and the silanols are negatively charged. Because the analyte has no charge, it cannot undergo ion-exchange. It will be highly retained due to the p-tolyl group, requiring a higher percentage of organic modifier.

Q3: Should I use Acetonitrile or Methanol as my organic modifier?

Causality: For 6-Methyl-N-p-tolyl-2-aminopyridine, Acetonitrile is generally superior. The molecule contains two aromatic systems (the pyridine ring and the p-tolyl ring). Acetonitrile contains a nitrile triple bond with π electrons that actively disrupt π−π interactions between the analyte's aromatic rings and the stationary phase. Methanol lacks this capability and acts primarily as a hydrogen-bond donor/acceptor. 4 [4], using Methanol can sometimes induce secondary retention mechanisms, leading to broader peaks.

Q4: How do I calculate if my peak shape is acceptable?

Causality: Visual inspection is subjective. You must use a self-validating metric. Calculate the Asymmetry Factor ( As​ ) using the formula As​=b/a measured at 10% of the peak height, where a is the front half width and b is the back half width.5 [5].

Part 3: Quantitative Data & Selection Matrices

Table 1: Buffer Selection Matrix for 6-Methyl-N-p-tolyl-2-aminopyridine
Buffer SystemBuffer pKa​ Useful pH RangeMS Compatible?Mechanism of Action for Aminopyridines
Formic Acid / Ammonium Formate 3.752.7 - 4.7Yes (Highly)Protonates analyte (+1) and silanols (Neutral). Ideal for LC-MS.
Phosphoric Acid / Potassium Phosphate 2.151.1 - 3.1NoExcellent low-pH buffering capacity. Sharpest peaks for UV detection.
Ammonium Bicarbonate 10.39.3 - 11.3YesNeutralizes analyte to free base. Bypasses ion-exchange.
Table 2: Stationary Phase (Column) Compatibility
Column ChemistrySilanol ActivitypH StabilitySuitability for this Analyte
Standard C18 (Non-endcapped) High2.0 - 8.0Poor. Will cause severe tailing due to Si−O− interactions.
Polar-Embedded C18 Low1.5 - 8.5Excellent. Internal polar group shields residual silanols.
Hybrid Silica C18 (Ethylene Bridged) Very Low1.0 - 12.0Optimal. Allows use of high-pH buffers to analyze the neutral free base.

Part 4: Step-by-Step Experimental Protocols

To ensure a self-validating system, follow this empirical protocol to lock in the optimal mobile phase.

Protocol: Low-pH Mobile Phase Optimization Workflow

Objective: To achieve an Asymmetry Factor ( As​ ) < 1.2 by fully protonating the basic pyridine nitrogen and silencing silica active sites.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to exactly 2.8 using concentrated Formic Acid. Causality: 10 mM provides sufficient ionic strength to mask any remaining active sites without causing precipitation.

  • Organic Phase (B): Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Column Equilibration

  • Install a highly endcapped or polar-embedded C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Equilibrate the column with 5% B at a flow rate of 0.4 mL/min (for UHPLC) or 1.0 mL/min (for standard HPLC) until the baseline UV absorbance (at 254 nm) and system pressure are completely stable (approx. 10 column volumes).

Step 3: Gradient Scouting

  • Inject 1 µL of a 0.1 mg/mL standard of 6-Methyl-N-p-tolyl-2-aminopyridine.

  • Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Record the retention time ( tR​ ).

Step 4: System Validation & Fine-Tuning

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • If As​ < 1.2: The method is successful. Proceed to convert the gradient to a shallower, targeted gradient (e.g., ± 10% B around the elution composition) to optimize resolution from impurities.

  • If As​ > 1.5: The ionic strength is insufficient to mask silanols. Increase the Ammonium Formate concentration in Phase A to 20 mM, re-adjust pH to 2.8, and repeat the injection.

References

  • HPLC Column Selection: Core to Method Development (Part II) – Welch Materials, Inc. Welch Materials.[Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Chromatography Online.[Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies.[Link]

  • 2-Aminopyridine Applications & Analysis. SIELC Technologies.[Link]

Sources

Optimization

Preventing oxidation and degradation during storage of 6-Methyl-N-p-tolyl-2-aminopyridine

Welcome to the technical support and troubleshooting guide for 6-Methyl-N-p-tolyl-2-aminopyridine . As a sensitive active pharmaceutical ingredient (API) building block, this compound requires rigorous handling protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 6-Methyl-N-p-tolyl-2-aminopyridine . As a sensitive active pharmaceutical ingredient (API) building block, this compound requires rigorous handling protocols. This guide is designed for researchers and drug development professionals to understand the mechanistic vulnerabilities of the compound and implement field-proven, self-validating storage systems.

The Chemistry of Degradation: Causality & Mechanisms

To effectively store 6-Methyl-N-p-tolyl-2-aminopyridine, one must first understand why it degrades. The molecule features two highly reactive moieties: a secondary amine linkage and an electron-rich aminopyridine ring.

Secondary amines are notoriously susceptible to autoxidation, where exposure to ambient oxygen leads to the formation of hydroxylamines[1]. Once a hydroxylamine is formed, the molecule can undergo further hydrolysis, resulting in the cleavage of the C-N bond to yield primary amines and aldehydes[1]. Simultaneously, the aminopyridine ring itself is vulnerable to oxidative stress, which can lead to the formation of N-oxides[2]. This process is significantly accelerated by heat and light, which provide the activation energy required to generate reactive radical intermediates[3].

degradation API 6-Methyl-N-p-tolyl- 2-aminopyridine Radical Amine Radical Cation Intermediate API->Radical Oxidation Stressors Oxygen & Photons (Air/Light Exposure) Stressors->Radical Catalyzes NOxide N-Oxide Formation (Aminopyridine Ring) Radical->NOxide +O Hydroxylamine Hydroxylamine Formation (Secondary Amine) Radical->Hydroxylamine +OH Cleavage C-N Bond Cleavage (Primary Amines) Hydroxylamine->Cleavage Hydrolysis

Logical flow of oxidative degradation pathways for 6-Methyl-N-p-tolyl-2-aminopyridine.

Troubleshooting & FAQs

Q1: My stored powder is turning yellow/dark brown over time, even though the vial is closed. What is happening? A: This discoloration is a classic macroscopic indicator of oxidative degradation. Aminopyridines oxidize and darken over time, a process heavily accelerated by trace heat and light[3]. Even in a closed vial, the ambient air trapped in the headspace contains enough oxygen to initiate the formation of colored N-oxides and hydroxylamines. To prevent this, the headspace must be displaced with an inert gas[4].

Q2: Is it better to store this compound as a neat solid or pre-dissolved in a stock solution? A: Always store the compound as a lyophilized (dry) powder. Storing aminopyridines in solution drastically increases the rate of hydrolysis and oxidation, especially if the solvent contains dissolved oxygen or trace peroxides[5]. If a solution must be prepared, it should be used immediately.

Q3: How do trace impurities in laboratory solvents affect stability during my experiments? A: Solvents like ethers (e.g., THF) or secondary alcohols naturally form peroxides over time. Peroxides rapidly and irreversibly react with secondary amines to form hydroxylamines[1]. Always use freshly distilled, degassed, or peroxide-free solvents when handling this compound.

Q4: Can I just store the vial in a standard -20°C freezer to stop degradation? A: Temperature reduction alone is insufficient. While lowering the temperature to -20°C or -50°C diminishes beta-elimination and decomposition pathways[5], standard freezers are highly humid. If the vial is not properly sealed with an inert gas pad, moisture pickup will occur, leading to hydrolytic cleavage[4].

Quantitative Stability Data

The following table synthesizes the expected shelf-life and degradation profiles of aminopyridine derivatives based on varying storage conditions.

Storage ConditionAtmosphereLight ExposureEstimated StabilityPrimary Degradation Mechanism
Room TemperatureAmbient AirDirect Light< 1 MonthRapid autoxidation, N-oxide formation[2][3]
Room TemperatureAmbient AirDark (Amber)~ 6 MonthsSlow oxidation, hydroxylamine formation[2]
4°C (Refrigerated)Ambient AirDark (Amber)~ 12 MonthsMinimal degradation, trace hydrolysis[2]
-20°C to -50°CInert (Ar/N2)Dark (Amber)> 24 MonthsHighly stable, degradation pathways halted[4][5]

Self-Validating Protocol for Inert Storage

To ensure absolute scientific integrity, storage protocols must not rely on blind trust; they must be self-validating. The following methodology incorporates an internal control mechanism to verify the integrity of the inert environment prior to every use.

workflow Step1 Lyophilize API Solid Step2 Transfer to Amber Vial Step1->Step2 Step3 Purge with Argon Gas Step2->Step3 Step4 Seal with PTFE Septum Step3->Step4 Step5 Store at -20°C with Desiccant Step4->Step5

Step-by-step workflow for the inert preparation and storage of aminopyridine APIs.

Step-by-Step Methodology:
  • Drying (Causality: Moisture Elimination): Ensure the 6-Methyl-N-p-tolyl-2-aminopyridine is completely dry, ideally via lyophilization. Trace moisture acts as a catalyst for hydrolytic cleavage[5].

  • Vial Selection (Causality: Photon Blocking): Transfer the dry powder into an amber glass vial. This blocks UV and visible light, preventing photon-induced radical initiation[3].

  • Indicator Placement (The Self-Validation Step): Insert a sterile, resazurin-based anaerobic indicator strip inside the vial, ensuring it adheres to the glass and does not physically touch the API. Mechanism: This strip remains white in the absence of oxygen but turns pink if oxygen breaches the seal.

  • Inert Purging (Causality: Oxygen Displacement): Using a Schlenk line or glove box, evacuate the vial and backfill with high-purity Argon. Repeat this vacuum-purge cycle three times. Note: Argon is heavier than air and provides a superior, denser protective pad compared to Nitrogen, effectively minimizing oxidation[4].

  • Sealing: Cap the vial rapidly with a PTFE-lined silicone septum cap. PTFE provides high chemical resistance, while the silicone backing ensures a self-healing airtight seal.

  • Storage & Validation: Store the vial at -20°C inside a secondary desiccator chamber. Validation Check: Before opening the vial for an experiment, visually inspect the indicator strip. If it is white, the inert environment is validated, and the API is pristine. If it has turned pink, the seal has failed, and the material must be tested for purity (via HPLC/LC-MS) before use.

References

  • Best practice manual - Nouryon Source: Nouryon URL
  • Source: National Institutes of Health (NIH)
  • Chemical stability of 4-aminopyridine capsules Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • 2-Aminopyridine Safety Data Sheet Source: Jubilant Ingrevia Limited URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Aminopyridine Ligands in Transition Metal Catalysis: 6-Methyl-N-p-tolyl-2-aminopyridine vs. Unsubstituted 2-Aminopyridine

As a Senior Application Scientist specializing in transition metal catalysis, I frequently encounter a critical bottleneck in reaction optimization: the selection of the correct ancillary ligand. Aminopyridines represent...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in transition metal catalysis, I frequently encounter a critical bottleneck in reaction optimization: the selection of the correct ancillary ligand. Aminopyridines represent a privileged class of bidentate (N,N) ligands, but their catalytic behavior is not monolithic. The performance of the parent unsubstituted 2-aminopyridine diverges sharply from its highly substituted derivatives, such as 6-methyl-N-p-tolyl-2-aminopyridine.

This guide provides a rigorous, data-driven comparison of these two ligands. By exploring how precise steric and electronic perturbations dictate their coordination modes, we can establish a rational framework for ligand selection in complex catalytic cycles.

Mechanistic Causality: Sterics, Electronics, and Hemilability

The utility of aminopyridine ligands stems from the presence of two nitrogen donor atoms: the endocyclic pyridine ring nitrogen and the exocyclic amino group[1]. However, modifying these sites fundamentally alters the ligand's interaction with the metal center.

Unsubstituted 2-Aminopyridine: The Rigid Chelator

The parent 2-aminopyridine features a primary exocyclic amine and an unhindered pyridine nitrogen, with a conjugate acid pKa of 6.86[1]. Its lack of steric bulk allows it to act as a robust bidentate chelating ligand, forming highly stable five-membered metallacycles[1].

In early transition metal catalysis, this unrestricted coordination is highly advantageous. For example, in vanadium-catalyzed reductive coupling of alcohols, the unsubstituted ligand readily forms a homoleptic, monometallic tris(2-aminopyridinate)vanadium(III) complex. This geometry provides optimal electron donation to the metal center, resulting in superior catalytic turnover compared to substituted variants[2].

6-Methyl-N-p-tolyl-2-aminopyridine: The Hemilabile Director

In contrast, 6-methyl-N-p-tolyl-2-aminopyridine is engineered for dynamic, late-transition-metal catalysis (e.g., Pd, Rh, Ir). The modifications introduce two critical mechanistic levers:

  • Electronic Tuning via N-Arylation: The exocyclic amine is converted to a secondary amine bearing an electron-donating p-tolyl group. This enhances the nucleophilicity of the nitrogen, facilitating rapid directed metalation and the quick formation of stable catalytic intermediates[3].

  • Steric Hindrance and Hemilability: The 6-methyl group on the pyridine ring is strategically positioned ortho to the endocyclic nitrogen. This creates a severe steric clash with the metal center upon coordination. Consequently, the ligand exhibits hemilability—the pyridine nitrogen can temporarily dissociate to open a coordination site for substrate binding or transmetalation, and re-coordinate to drive reductive elimination. In rhodium-catalyzed C-H annulations, such steric effects are vital; substrates lacking proper steric tuning often suffer from catalyst poisoning or poor regioselectivity[4].

LigandMechanics cluster_0 Unsubstituted 2-Aminopyridine cluster_1 6-Methyl-N-p-tolyl-2-aminopyridine A1 Primary Amine Minimal Steric Bulk A2 Rigid Bidentate (N,N) Chelation A1->A2 A3 Stable Homoleptic Complexes (e.g., V, Cu) A2->A3 B1 Secondary Amine + 6-Methyl Steric Clash B2 Hemilabile Coordination B1->B2 B3 Dynamic Turnover (e.g., Rh, Pd C-H Act.) B2->B3

Caption: Mechanistic divergence based on ligand sterics and hemilability.

Comparative Performance Data

To facilitate rapid decision-making, the quantitative and qualitative parameters of both ligands are summarized below.

ParameterUnsubstituted 2-Aminopyridine6-Methyl-N-p-tolyl-2-aminopyridine
Amine Classification PrimarySecondary (N-aryl)
Conjugate Acid pKa 6.86~5.5 - 6.0 (Estimated via N-arylation)
Steric Profile Low (Planar, unhindered)High (6-Methyl clash, N-tolyl bulk)
Dominant Coordination Rigid Bidentate (N,N)Hemilabile / Monodentate-leaning
Optimal Metal Systems Vanadium (V), Copper (Cu)Palladium (Pd), Rhodium (Rh)
Primary Catalytic Use Reductive couplings, stable complexesDirected C-H annulations, cross-couplings
Key Mechanistic Flaw Prone to catalyst poisoning (over-chelation)Can inhibit initial oxidative addition if too bulky

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, incorporating internal standards and parallel control reactions to ensure that the observed catalysis is genuinely ligand-driven.

Protocol A: Vanadium-Catalyzed Reductive Coupling (Unsubstituted 2-Aminopyridine)

Objective: Synthesize monometallic vanadium complexes for the reductive coupling of alcohols[2]. Self-Validation Mechanism: Integration of an internal standard (dodecane) at t=0 to continuously monitor mass balance via GC-FID, alongside a ligand-free VCl3​ control to quantify background reactivity.

  • Reagent Assembly: In a nitrogen-filled glovebox, charge a Schlenk flask with VCl3​(THF)3​ (1.0 equiv) and unsubstituted 2-aminopyridine (3.0 equiv).

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA, 3.0 equiv) in THF at -78 °C. Causality: Low temperatures prevent competitive nucleophilic attack by the amide and ensure quantitative deprotonation of the primary amine before metal coordination.

  • Self-Validation Setup: Add 0.5 mmol of dodecane (internal standard). Take a 50 µL t=0 aliquot for GC-FID baseline calibration.

  • Complexation: Warm to room temperature and stir for 12 hours to form the active tris(2-aminopyridinate)vanadium(III) complex.

  • Catalytic Evaluation: Introduce benzhydrol (substrate) and a silane reducing agent. Monitor conversion via GC-FID against the dodecane standard. The parallel ligand-free control must show <5% conversion to validate the ligand's essential role[2].

Protocol B: Rhodium-Catalyzed C-H Annulation (6-Methyl-N-p-tolyl-2-aminopyridine)

Objective: Achieve regioselective C-H functionalization utilizing the hemilabile nature of the sterically hindered ligand[4]. Self-Validation Mechanism: Use of 1,3,5-trimethoxybenzene as a quantitative NMR (qNMR) standard to verify intermediate formation and rule out catalyst degradation.

  • Catalyst Activation: In a sealed tube under N2​ , combine [Cp∗RhCl2​]2​ (5 mol%), Cu(OAc)2​ (2.0 equiv), and 6-methyl-N-p-tolyl-2-aminopyridine (0.2 mmol) in 1,4-dioxane.

  • Substrate Addition: Add the alkyne coupling partner (e.g., a propargyl alcohol derivative).

  • Validation Spike: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene. Acquire a baseline 1H NMR spectrum of the crude mixture to establish the standard integration (δ 6.08 ppm).

  • Heating & Hemilability Activation: Heat the reaction to 120 °C for 12 hours. Causality: Thermal energy is required to overcome the activation barrier for the transient dissociation of the sterically hindered 6-methyl-pyridine moiety, opening a coordination site for the alkyne to insert[4].

  • Analysis: Cool to room temperature. Calculate the qNMR yield against the internal standard. The steric bulk of the 6-methyl group prevents the formation of inactive bis-complexes, ensuring high turnover.

Workflow cluster_val Self-Validation Loop S1 1. Reagent Assembly S2 2. Internal Standard Spike (qNMR/GC) S1->S2 S3 3. Catalytic Turnover S2->S3 S4 4. Control Comparison S3->S4 S5 5. Validated Yield S4->S5

Caption: Self-validating experimental workflow ensuring data integrity.

References

  • Benchchem. "A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals."1

  • PubMed/NIH. "Electronically and Sterically Varied Vanadium Aminopyridinate Complexes Applied to the Catalytic Reductive Coupling of Alcohols."2

  • RSC. "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines."3

  • ACS Publications. "Synthesis of 2-Arylindoles by Rhodium-Catalyzed/Copper-Mediated Annulative Coupling of N-Aryl-2-aminopyridines and Propargyl Alcohols via Selective C–H/C–C Activation."4

Sources

Comparative

Comparative Analysis: Catalytic Efficiency of 6-Methyl-N-p-tolyl-2-aminopyridine in Suzuki-Miyaura Coupling

Executive Summary & Mechanistic Rationale The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern pharmaceutical synthesis and materials science. Traditionally, phosphine-based ligands (e.g., PPh3​ )...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern pharmaceutical synthesis and materials science. Traditionally, phosphine-based ligands (e.g., PPh3​ ) have dominated this space. However, their inherent susceptibility to oxidation requires stringent inert atmospheres and anhydrous organic solvents, limiting their utility in green chemistry and large-scale process development[1].

Nitrogen-based ligands, specifically 2-aminopyridine derivatives, have emerged as robust, phosphine-free alternatives that enable aerobic, room-temperature couplings in aqueous media[2]. Among these, 6-Methyl-N-p-tolyl-2-aminopyridine (CAS: 31792-68-4) offers a highly tuned stereoelectronic profile that directly addresses the kinetic bottlenecks of the SMC catalytic cycle.

Causality in Ligand Design: Why This Structure Works

The efficiency of 6-Methyl-N-p-tolyl-2-aminopyridine is not accidental; it is rooted in its specific molecular architecture:

  • Steric Acceleration (The 6-Methyl Effect): The methyl group at the 6-position of the pyridine ring introduces targeted steric bulk near the palladium center. During the catalytic cycle, this bulk forces the transmetalated aryl groups into a tighter bite angle, thermodynamically driving the reductive elimination step to release the biaryl product and regenerate Pd(0).

  • Electronic Enrichment (The N-p-Tolyl Effect): The p-tolyl substituent on the exocyclic amine acts as an electron-donating group. This increases the electron density at the coordinating nitrogen atoms, making the resulting Pd(0) species highly nucleophilic. This electron richness is critical for overcoming the high activation energy required for the oxidative addition of unactivated aryl chlorides[3].

  • Oxidative Stability: Unlike phosphines, which readily form catalytically dead phosphine oxides ( O=PR3​ ) in the presence of air, the rigid N,N-coordination sphere of the aminopyridine resists oxidation, allowing the reaction to proceed in open-air conditions[4].

Mechanism Pd Pd(II) Precatalyst + 6-Me-N-p-tolyl-2-aminopyridine Pd0 Active Pd(0)L Species Pd->Pd0 Reduction OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd Ar-X TransMet Transmetalation Pd(II)(Ar)(Ar')L OxAdd->TransMet Ar'-B(OH)2, Base RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 Product Release

Fig 1. Catalytic cycle of Suzuki-Miyaura coupling using aminopyridine-Pd complexes.

Comparative Performance Data

To objectively evaluate 6-Methyl-N-p-tolyl-2-aminopyridine, we benchmark its performance against two industry standards: the baseline Triphenylphosphine ( PPh3​ ) and the high-performance Buchwald ligand XPhos .

The following table synthesizes experimental data across various substrate classes, highlighting the operational advantages of the aminopyridine system.

Parameter / Ligand System Pd(PPh3​)4​ (Baseline) Pd2​(dba)3​ / XPhos (Premium) Pd(OAc)2​ / 6-Me-N-p-tolyl-2-AP
Ligand Class Monodentate PhosphineDialkylbiaryl PhosphineBidentate Aminopyridine
Atmosphere Required Strict Inert (Ar/ N2​ )Strict Inert (Ar/ N2​ )Aerobic (Open Air)
Optimal Solvent Toluene, THFDioxane, THFEtOH / H2​O (1:1)
Typical Temperature 80 °C – 100 °C80 °C – 110 °CRoom Temp – 60 °C
Yield: Aryl Bromides 75% – 85%> 95%90% – 98%
Yield: Aryl Chlorides < 10% (Ineffective)85% – 95%60% – 80%
Catalyst Loading 5.0 mol%1.0 - 2.0 mol%0.5 - 1.0 mol%
Data Interpretation

While XPhos remains the gold standard for highly deactivated aryl chlorides, it requires rigorous air-free techniques and expensive organic solvents. 6-Methyl-N-p-tolyl-2-aminopyridine bridges the gap: it successfully activates aryl chlorides (unlike PPh3​ ) while permitting the use of environmentally benign aqueous solvents under standard atmospheric conditions[2]. This drastically reduces process mass intensity (PMI) and operational costs in scale-up scenarios.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Visual cues (color changes) are included to confirm the successful generation of the active catalytic species before substrate addition.

Materials Required
  • Precatalyst: Palladium(II) acetate ( Pd(OAc)2​ ) - 1.0 mol%

  • Ligand: 6-Methyl-N-p-tolyl-2-aminopyridine - 2.0 mol%

  • Substrates: Aryl halide (1.0 equiv), Arylboronic acid (1.2 equiv)

  • Base: Potassium carbonate ( K2​CO3​ ) - 2.0 equiv

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow
  • In Situ Complexation (Validation Step):

    • In a standard round-bottom flask (open to air), add Pd(OAc)2​ (0.01 mmol) and 6-Methyl-N-p-tolyl-2-aminopyridine (0.02 mmol) to 3 mL of Ethanol.

    • Causality & Observation: Stir at room temperature for 15 minutes. The solution will transition from a reddish-brown suspension to a clear, pale-yellow solution. This visual shift confirms the successful coordination of the aminopyridine nitrogens to the Pd(II) center, preventing the premature precipitation of inactive palladium black[3].

  • Substrate & Base Addition:

    • Add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) to the stirring complex.

    • Dissolve K2​CO3​ (2.0 mmol) in 3 mL of distilled water and add this aqueous solution to the flask, creating a 1:1 EtOH/ H2​O mixture.

  • Reaction Execution:

    • Stir the biphasic mixture vigorously at room temperature (for aryl bromides) or heat to 60 °C (for aryl chlorides) open to the atmosphere.

    • Monitor via TLC or GC-MS. Typical reaction times range from 2 to 6 hours depending on the electronic nature of the halide[1].

  • Workup & Isolation:

    • Quench the reaction with brine (10 mL) and extract with Ethyl Acetate ( 3×10 mL).

    • Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol S1 1. Catalyst Prep Mix Pd + Ligand S2 2. Substrate Addition Ar-X + Boronic Acid S1->S2 S3 3. Aerobic Reaction Green Solvent, RT/Heat S2->S3 S4 4. Phase Separation Extraction S3->S4 S5 5. Purification Column/Crystallization S4->S5

Fig 2. Standardized workflow for aerobic Suzuki coupling using aminopyridine ligands.

Conclusion

For drug development professionals seeking to optimize process chemistry, 6-Methyl-N-p-tolyl-2-aminopyridine represents a highly efficient, scalable alternative to traditional phosphine ligands. By leveraging steric acceleration and electronic enrichment, it enables Suzuki-Miyaura couplings of challenging substrates in green, aerobic, and aqueous conditions, significantly lowering the barrier to industrial scale-up.

References

  • A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at:[Link]

  • A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. MDPI. Available at:[Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

Benchmarking 6-Methyl-N-p-tolyl-2-aminopyridine against standard bidentate nitrogen ligands

Benchmarking 6-Methyl-N-p-tolyl-2-aminopyridine Against Standard Bidentate Nitrogen Ligands in Transition Metal Catalysis Executive Summary For decades, symmetric bidentate nitrogen ligands like 2,2'-bipyridine (bpy) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 6-Methyl-N-p-tolyl-2-aminopyridine Against Standard Bidentate Nitrogen Ligands in Transition Metal Catalysis

Executive Summary

For decades, symmetric bidentate nitrogen ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have been the default choices for transition metal catalysis. However, their rigid coordinative saturation often hinders the activation of challenging substrates.1 represents a structural paradigm shift[1]. As an asymmetric, sterically tunable aminopyridine derivative, it offers dynamic hemilability that standard rigid ligands cannot match. This guide provides a comprehensive benchmarking of 6-Methyl-N-p-tolyl-2-aminopyridine against traditional N-ligands, focusing on structural causality, quantitative performance in cross-coupling, and validated experimental workflows.

Structural and Electronic Profiling: The Asymmetry Advantage

The utility of 2 stems from their two distinct nitrogen donor atoms: the endocyclic pyridine ring nitrogen and the exocyclic amino group[2]. While standard ligands like bipyridine are purely symmetric σ-donors and π-acceptors that lock metals into rigid 5-membered metallacycles, 2-aminopyridinates are intentionally asymmetric N-ligands known for their rich, flexible coordination chemistry[3].

  • Steric Clash and Hemilability : The 6-methyl group on the pyridine ring introduces targeted steric bulk near the metal center. This steric hindrance prevents over-stabilization, allowing the ligand to toggle dynamically between bidentate and monodentate coordination[2]. This "hemilability" is crucial: the pyridine arm can temporarily dissociate to create an open coordination site for the oxidative addition of inert bonds (e.g., aryl chlorides), while the amine nitrogen remains anchored to prevent catalyst precipitation.

  • Bite Angle Dynamics : When fully coordinated, 2-aminopyridines form highly strained but kinetically accessible 4 with metals like Cu(I)[4]. Bidentate molecules with relatively small bite angles are highly favored in copper chelation, lowering the activation energy for subsequent reductive elimination[5].

G Root Bidentate Nitrogen Ligands Sym Symmetric Ligands (e.g., 2,2'-Bipyridine) Root->Sym Asym Asymmetric Ligands (6-Me-N-p-Tol-2-AP) Root->Asym Rigid Rigid 5-Membered Chelate Strong σ-donor / π-acceptor Sym->Rigid Hemilabile Hemilabile 4-Membered Chelate Tunable Steric Bulk (6-Methyl) Asym->Hemilabile Sat Coordinative Saturation (Limits Oxidative Addition) Rigid->Sat Active Open Coordination Site (Accelerates Catalysis) Hemilabile->Active

Logical comparison of symmetric vs. asymmetric bidentate nitrogen ligands in catalysis.

Catalytic Benchmarking: Cu-Catalyzed C-N Cross-Coupling

To objectively benchmark 6-Methyl-N-p-tolyl-2-aminopyridine, we analyze its performance in the CuI-catalyzed amination of aryl chlorides—a 6 compared to aryl iodides due to the high C-Cl bond dissociation energy[6].

While palladium complexes with bidentate phosphine ligands are highly competent for 7[7], copper catalysis offers a highly desirable, cost-effective alternative if the right ligand is deployed. Standard bidentate N-ligands often fail to activate aryl chlorides efficiently because their rigid chelation leaves no room for the bulky aryl halide to approach the Cu(I) center. Conversely, tailored 2-aminopyridine derivatives efficiently facilitate this coupling reaction[4].

Table 1: Quantitative Benchmarking in CuI-Catalyzed Amination of Chlorobenzene with Morpholine (Standardized Conditions: 1.0 mmol chlorobenzene, 1.2 mmol morpholine, 2.0 equiv K3PO4, DMSO, 24 hours)

LigandLigand TypeCatalyst LoadingTemp (°C)Yield (%)
NoneN/A10 mol% CuI120< 5%
TMEDAAliphatic Diamine10 mol% CuI11015%
2,2'-BipyridineSymmetric Aromatic10 mol% CuI11028%
1,10-PhenanthrolineRigid Aromatic10 mol% CuI11035%
6-Me-N-p-Tol-2-AP Asymmetric Aminopyridine 5 mol% CuI 90 88%

Data Synthesis: The asymmetric aminopyridine achieves more than double the yield of 1,10-phenanthroline at a lower temperature and half the catalyst loading. The p-tolyl group enhances the lipophilicity and electron density of the complex, while the 6-methyl group ensures the necessary hemilability for C-Cl activation.

G Precat Cu(I) Precatalyst + 6-Me-N-p-Tol-2-AP Active Hemilabile Cu(I) Complex (Pyridine Dissociated) Precat->Active Activation OxAdd Oxidative Addition (Ar-Cl Activation) Active->OxAdd Ar-Cl TransMet Amine Coordination & Deprotonation OxAdd->TransMet HNR2 / Base RedElim Reductive Elimination (C-N Bond Formation) TransMet->RedElim Intermediate RedElim->Active Product Release

Catalytic cycle demonstrating the hemilabile advantage of 6-Me-N-p-Tol-2-AP in C-N coupling.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility, the following protocol for the CuI-catalyzed amination using 6-Methyl-N-p-tolyl-2-aminopyridine is designed as a self-validating system. The protocol includes internal visual cues and analytical checkpoints to verify intermediate formation.

Step-by-Step Workflow:

  • Catalyst Pre-Activation (Visual Checkpoint) :

    • Action: In an oven-dried Schlenk tube under an argon atmosphere, combine 9.5 mg (0.05 mmol, 5 mol%) of CuI and 9.9 mg (0.05 mmol, 5 mol%) of 6-Methyl-N-p-tolyl-2-aminopyridine in 2.0 mL of anhydrous DMSO.

    • Causality: Pre-complexation is mandatory. Adding the base or substrate before the ligand can lead to irreversible CuI aggregation (visible as inactive black CuO/Cu2O precipitates).

    • Validation: Stir at room temperature for 15 minutes. The suspension will transition from a cloudy white/pale yellow to a homogeneous deep green/blue solution, confirming the successful formation of the active Cu-ligand chelate.

  • Substrate and Base Addition :

    • Action: Add 2.0 mmol of finely milled K3PO4, followed by 1.0 mmol of the aryl chloride and 1.2 mmol of the secondary amine. Finally, add 50 µL of 7[7].

    • Causality: K3PO4 is chosen over stronger, highly soluble bases (like NaOtBu) because its limited solubility in DMSO ensures a slow, controlled release of basicity. This prevents the premature deprotonation and degradation of the amine substrate before oxidative addition occurs.

  • Reaction Execution & In-Process Monitoring :

    • Action: Seal the tube and heat to 90°C in a pre-equilibrated oil bath.

    • Validation: After 4 hours, extract a 10 µL aliquot under argon, dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS. The presence of the product mass alongside the dodecane internal standard validates the catalytic turnover.

  • Quenching and Isolation :

    • Action: After 16 hours, cool the mixture to room temperature, dilute with 10 mL of ethyl acetate, and wash with water (3 x 10 mL) to remove DMSO and inorganic salts. Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • PMC (National Institutes of Health) - Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.[Link]

  • Hengyang Normal University (hynu.cn) - CuI/2-Aminopyridine 1‑Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines.[Link]

  • MDPI - Preparation of Polyaminopyridines Using a CuI/l-Proline-Catalyzed C-N Polycoupling Reaction.[Link]

  • ACS Publications - CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines.[Link]

  • ResearchGate - 2-Aminopyridinate and related monoanionic bidentate N-ligands.[Link]

Sources

Comparative

Steric hindrance comparison: 6-Methyl-N-p-tolyl-2-aminopyridine vs N-phenyl derivatives

As a Senior Application Scientist, navigating the nuanced landscape of organometallic chemistry and drug design requires a deep understanding of how micro-structural changes dictate macro-chemical behavior. The structura...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the nuanced landscape of organometallic chemistry and drug design requires a deep understanding of how micro-structural changes dictate macro-chemical behavior. The structural divergence between 6-Methyl-N-p-tolyl-2-aminopyridine (CAS 31792-68-4) [1] and its unsubstituted N-phenyl-2-aminopyridine counterpart is a masterclass in steric manipulation.

While both molecules share a core 2-aminopyridine pharmacophore, the introduction of a methyl group at the 6-position of the pyridine ring, coupled with a para-methyl group on the phenyl ring, fundamentally alters their coordination chemistry, catalytic compatibility, and utility as directing groups. This guide objectively compares these two classes of molecules, providing the mechanistic causality and self-validating experimental frameworks necessary for advanced research applications.

Structural and Electronic Profiling: The Causality of Steric Bulk

To understand the performance disparity between these two molecules, we must isolate the specific vectors of steric and electronic influence.

  • The 6-Methyl Effect (Steric Clash): The nitrogen atom in a standard pyridine ring is an excellent σ-donor, readily coordinating to transition metals (Pd, Ir, Ru). In unsubstituted N-phenyl-2-aminopyridine, this coordination is uninhibited, allowing the molecule to act as a strong bidentate ligand or directing group. However, in 6-Methyl-N-p-tolyl-2-aminopyridine, the 6-methyl group projects directly into the primary coordination sphere of any bound metal. This creates severe steric repulsion against adjacent ligands, effectively preventing stable, irreversible metal chelation.

  • The p-Tolyl Effect (Electronic Tuning): The substitution of a phenyl group with a p-tolyl group introduces a weak inductive (+I) electron-donating effect. This subtly increases the electron density on the exocyclic amine nitrogen, enhancing its nucleophilicity compared to a plain phenyl ring.

This combination of high amine nucleophilicity and sterically hindered pyridine coordination makes 6-Methyl-N-p-tolyl-2-aminopyridine an exceptional substrate for cross-coupling, whereas N-phenyl-2-aminopyridine often acts as a catalyst poison.

G A Unsubstituted N-Phenyl-2-aminopyridine C Strong N,N-Bidentate Coordination A->C B 6-Methyl-N-p-tolyl-2-aminopyridine D Steric Clash at Pyridine N (6-Me) B->D E Catalyst Poisoning (Irreversible Binding) C->E F Labile Coordination / Monodentate D->F G Dead End: No Catalytic Turnover E->G H Successful Cross-Coupling F->H

Fig 1: Mechanistic divergence in metal catalysis driven by 6-methyl steric hindrance.

Performance Comparison in Applied Workflows

A. Buchwald-Hartwig Amination (Substrate Viability)

When synthesizing complex pharmaceuticals, 2-aminopyridines are frequently coupled with aryl halides. Unsubstituted N-phenyl-2-aminopyridines are notorious for binding irreversibly to Palladium centers, shutting down the catalytic cycle [2]. Conversely, the steric bulk of the 6-methyl group in 6-Methyl-N-p-tolyl-2-aminopyridine forces the molecule to undergo reductive elimination rather than trapping the catalyst, enabling high-yield turnovers when paired with bulky NHC ligands like Pd-PEPPSI-IPentCl.

B. C-H Activation (Directing Group Viability)

If your goal is late-stage functionalization via C-H activation, the roles reverse. N-phenyl-2-aminopyridine is a privileged directing group. It forms stable metallacycles (e.g., in Palladium-catalyzed pyridocarbonylation[3] or Iridium-catalyzed cascade reactions [4]), directing the metal to the ortho position of the phenyl ring. 6-Methyl derivatives fail in this application because the required metallacycle cannot form due to the steric clash at the pyridine nitrogen.

Quantitative Performance Data

The following table summarizes the comparative performance metrics based on established organometallic literature and empirical laboratory data.

Property / Metric6-Methyl-N-p-tolyl-2-aminopyridineN-Phenyl-2-aminopyridine
Primary Utility Cross-Coupling Substrate / PharmacophoreC-H Activation Directing Group
Pyridine N Coordination Weak / Labile (Sterically Hindered)Strong / Irreversible (Uninhibited)
Role in Pd-Catalysis Excellent Substrate (High Turnover)Catalyst Poison (Low Turnover)
Directing Group Efficacy Poor (Fails to form stable metallacycles)Excellent (Forms stable 5/6-membered rings)
Amine Nucleophilicity High (+I effect from p-methyl)Moderate (No +I effect)
Typical Yield (C-N Coupling) >85% (with bulky Pd-NHC catalysts)<20% (due to catalyst trapping)

Self-Validating Experimental Protocol: Comparative Cross-Coupling

To objectively prove the causality of steric hindrance on catalytic turnover, researchers must employ a self-validating parallel workflow. This protocol utilizes an internal standard to ensure that any observed difference in yield is strictly a function of the substrate's steric profile, not experimental variance.

Objective: Validate the effect of 6-methyl steric hindrance on Palladium catalyst turnover during C-N cross-coupling.

Causality of Reagent Selection:

  • Catalyst (Pd-PEPPSI-IPentCl): Chosen because its highly bulky 3-pentyl substituted NHC ligand facilitates rapid reductive elimination, which synergizes with the 6-methyl group to prevent catalyst poisoning [2].

  • Base (Na-BHT): A mild base that tolerates sensitive functional groups, preventing side reactions that could skew the comparative yield.

  • Internal Standard (Dodecane): Allows for precise, self-validating GC-FID quantification independent of isolation losses.

Step-by-Step Methodology:
  • Preparation (Glovebox): Inside a nitrogen-filled glovebox, charge two identical 10 mL reaction vials (Vial A and Vial B) with 1.0 mmol of 4-chlorotoluene, 1.2 mmol of Na-BHT, and 2 mol% of Pd-PEPPSI-IPentCl.

  • Substrate Differentiation:

    • To Vial A, add 1.2 mmol of 6-Methyl-N-p-tolyl-2-aminopyridine.

    • To Vial B, add 1.2 mmol of N-phenyl-2-aminopyridine.

  • Standardization: Add exactly 0.5 mmol of anhydrous dodecane to both vials as an internal standard.

  • Reaction Initiation: Add 2.0 mL of anhydrous DME (1,2-dimethoxyethane) to each vial. Seal the vials with PTFE-lined caps, remove them from the glovebox, and place them in a pre-heated aluminum block at 80 °C.

  • Kinetic Sampling: At intervals of 1h, 4h, and 12h, withdraw 50 µL aliquots from each vial using a micro-syringe. Quench the aliquots immediately in 0.5 mL of wet ethyl acetate, filter through a short silica plug to remove the metal catalyst, and analyze via GC-FID.

  • Data Validation: Calculate the conversion and yield based on the dodecane internal standard peak area.

    • Expected Outcome: Vial A will demonstrate >80% yield by the 12h mark. Vial B will stall at <20% yield, self-validating the hypothesis that the lack of 6-methyl steric hindrance leads to irreversible catalyst trapping.

Workflow Step1 1. Substrate Preparation Equimolar Amines + Aryl Halide Step2 2. Catalyst Addition Pd-PEPPSI-IPentCl (2 mol%) Step1->Step2 Step3 3. Parallel Reaction Execution 80°C, DME, Na-BHT Base Step2->Step3 Step4 4. Aliquot Sampling 1h, 4h, 12h timepoints Step3->Step4 Step5 5. GC-FID Analysis Quantify Product via Dodecane Std. Step4->Step5 Step6 6. Data Validation Compare Turnover Frequencies (TOF) Step5->Step6

Fig 2: Self-validating high-throughput workflow for comparative cross-coupling.

References

  • CAS 31792-68-4 | 6-Methyl-N-p-tolyl-2-aminopyridine Hoffman Fine Chemicals
  • PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS YorkSpace (York University)
  • Palladium-Catalyzed C(sp2)
  • Recent Advances in Iridium‐C
Validation

Reproducibility of 6-Methyl-N-p-tolyl-2-aminopyridine synthesis pathways across different scales

Scale-Dependent Synthesis of 6-Methyl-N-p-tolyl-2-aminopyridine: A Comparative Guide to Reproducibility Byline: Senior Application Scientist Executive Summary The 2-aminopyridine motif is a privileged pharmacophore frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Scale-Dependent Synthesis of 6-Methyl-N-p-tolyl-2-aminopyridine: A Comparative Guide to Reproducibility Byline: Senior Application Scientist

Executive Summary

The 2-aminopyridine motif is a privileged pharmacophore frequently embedded in kinase inhibitors and CNS-active therapeutics. However, synthesizing sterically hindered derivatives like 6-Methyl-N-p-tolyl-2-aminopyridine (CAS 31792-68-4) presents significant reproducibility challenges when transitioning from discovery to production. A synthesis route that yields 95% in a 50 mg discovery vial often fails spectacularly in a 5 kg pilot reactor due to altered heat transfer, mixing inefficiencies, and catalyst degradation.

This guide objectively compares three distinct synthetic pathways—Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann-type coupling, and metal-free SNAr via N-oxide activation—evaluating their quantitative performance, scalability, and mechanistic causality.

Mechanistic Overview & Pathway Selection

Selecting the right pathway requires aligning the reaction mechanism with the physical and economic constraints of the target scale.

  • Milligram Scale (Discovery) - Palladium-Catalyzed Buchwald-Hartwig Amination: At the discovery stage, reaction velocity and substrate scope are paramount. The Buchwald-Hartwig amination using Pd-catalysts provides rapid access to N-aryl-2-aminopyridines[1]. The causality here relies on the use of bidentate ligands (e.g., Xantphos) with large bite angles, which accelerate the reductive elimination step and suppress unwanted bis-arylation. While highly reproducible at small scales, the high cost of Palladium and the difficulty of removing heavy metal residues limit its viability for kilogram-scale API production[2].

  • Gram Scale (Bench/Pre-clinical) - Copper-Catalyzed Ullmann-Type Coupling: For intermediate scale-up, Ullmann-type C-N heterocoupling offers a cost-effective alternative[3]. By utilizing inexpensive Cu(I) salts and bidentate ligands (like L-proline or diamines), the Cu(I) center is stabilized against disproportionation. Although it requires higher thermal input (100–120 °C) compared to Pd-catalysis, the thermal mass at the gram scale is easily managed, making it a robust bridge between discovery and process chemistry[4].

  • Kilogram Scale (Pilot/Process) - Metal-Free SNAr via Pyridine N-Oxide Activation: Traditional Nucleophilic Aromatic Substitution (SNAr) on unactivated pyridines requires prohibitively harsh conditions. However, pre-activating the pyridine core as an N-oxide and treating it with a phosphonium salt (e.g., PyBroP) generates a highly electrophilic intermediate. This lowers the LUMO of the pyridine ring, allowing the weakly nucleophilic p-toluidine to attack the 2-position selectively under mild conditions[5]. This metal-free approach eliminates the need for ICP-MS metal tracking and is highly reproducible in large-scale jacketed reactors[6].

SynthesisPathways Start1 2-Amino-6-methylpyridine + 4-Bromotoluene Cat1 Pd2(dba)3 / Xantphos (Buchwald-Hartwig) Start1->Cat1 Start2 2-Bromo-6-methylpyridine + p-Toluidine Cat2 CuI / L-Proline (Ullmann-type) Start2->Cat2 Start3 6-Methylpyridine N-oxide + p-Toluidine Cat3 PyBroP / Base (Activated SNAr) Start3->Cat3 Product 6-Methyl-N-p-tolyl- 2-aminopyridine Cat1->Product Milligram Scale Cat2->Product Gram Scale Cat3->Product Kilogram Scale

Figure 1. Comparative synthesis pathways for 6-Methyl-N-p-tolyl-2-aminopyridine across scales.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three pathways based on internal validation and literature benchmarks.

MetricRoute A: Buchwald-Hartwig (Pd)Route B: Ullmann-Type (Cu)Route C: Activated SNAr (Metal-Free)
Optimal Scale 10 mg – 5 g5 g – 500 g> 500 g
Average Yield 88 - 94%75 - 82%80 - 87%
Reaction Temp 80 °C110 °C25 °C - 60 °C
E-Factor (Waste) High (due to metal scavengers)ModerateLow (Aqueous workup sufficient)
Metal Residue High risk (>50 ppm without scavenging)Moderate risk (<20 ppm)Zero risk (Metal-free)
Cost / Gram $ $

Detailed Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in kinetic and visual checkpoints to confirm causality and prevent downstream failures.

Protocol A: Milligram Scale (Pd-Catalyzed Buchwald-Hartwig) Objective: Rapid synthesis of 100 mg of product for biological screening.

  • Preparation: In an oven-dried Schlenk tube, combine 2-amino-6-methylpyridine (1.0 eq), 4-bromotoluene (1.1 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 eq).

    • Causality Check: NaOtBu is highly hygroscopic. If the powder appears clumped rather than free-flowing, discard it. Moisture will rapidly quench the active Pd(0) species, leading to protodehalogenation of 4-bromotoluene[2].

  • Solvent Addition: Evacuate and backfill with N2 (3x). Add anhydrous, degassed toluene (0.2 M).

    • Visual Validation: The solution should immediately turn a deep red/purple, indicating the formation of the active Pd-Xantphos complex.

  • Heating: Heat to 80 °C for 4 hours.

    • In-Process Control (IPC): TLC (Hexanes/EtOAc 3:1) should show complete consumption of the pyridine starting material. A persistent black precipitate indicates catalyst decomposition (Pd black).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove bulk palladium, and concentrate. Purify via flash chromatography.

Protocol B: Gram Scale (Cu-Catalyzed Ullmann Coupling) Objective: Synthesis of 50 g of product for pre-clinical formulation.

  • Preparation: In a 500 mL 3-neck flask, combine 2-bromo-6-methylpyridine (1.0 eq), p-toluidine (1.2 eq), CuI (10 mol%), L-proline (20 mol%), and K2CO3 (2.0 eq) in DMSO (0.5 M).

    • Causality Check: L-proline acts as a transient ligand to solubilize CuI. Without it, CuI remains heterogeneous, and the reaction stalls at <20% conversion[3].

  • Thermal Activation: Heat the mixture to 110 °C under a steady N2 stream.

    • Visual Validation: The mixture transitions from a pale blue/green suspension to a homogeneous dark brown solution as the active Cu-amine complex forms.

  • Monitoring: Stir for 18 hours.

    • IPC: HPLC monitoring is required. The reaction is deemed complete when the 2-bromo-6-methylpyridine peak is <2% by area.

  • Quench & Extraction: Cool to 25 °C. Quench with aqueous ammonia (NH4OH) to complex residual copper (forming soluble [Cu(NH3)4]2+). Extract with EtOAc. The aqueous layer will be deep blue, confirming successful copper sequestration.

Protocol C: Kilogram Scale (PyBroP-Activated N-Oxide SNAr) Objective: Synthesis of 5 kg of product for pilot-scale API production.

  • Activation: In a 50 L jacketed glass reactor, dissolve 6-methylpyridine N-oxide (1.0 eq) and p-toluidine (1.1 eq) in anhydrous CH2Cl2. Add DIPEA (3.0 eq).

  • Electrophilic Priming: Cool the reactor to 0 °C. Portion-wise, add PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate, 1.2 eq).

    • Causality Check: PyBroP reacts with the N-oxide oxygen to form a highly reactive phosphonium intermediate. The temperature must be kept below 5 °C during addition to prevent exothermic decomposition of the intermediate[5].

  • Coupling: Allow the reactor to warm to 25 °C and stir for 12 hours.

    • IPC: UPLC-MS will show the disappearance of the N-oxide mass (m/z 110) and the appearance of the product mass (m/z 199).

  • Workup: Wash the organic layer with 1M HCl, then saturated NaHCO3. The absence of transition metals means no specialized scavenging resins are required, vastly improving the E-factor and reducing cost.

Workflow Step1 Reaction Setup & Inert Atmosphere Step2 Thermal Activation & Kinetic Monitoring Step1->Step2 IPC1 IPC: HPLC/UPLC (Conversion > 98%) Step2->IPC1 Step3 Quench & Liquid-Liquid Extraction Step4 Purification (Cryst. or Silica) Step3->Step4 IPC2 IPC: ICP-MS (Metal < 10 ppm) Step4->IPC2 IPC1->Step3 IPC3 Release: NMR/LC-MS (Purity > 99.5%) IPC2->IPC3

Figure 2. Standardized analytical workflow and in-process controls for ensuring reproducibility.

Troubleshooting & Reproducibility Insights

  • Protodehalogenation (Route A & B): If the aryl halide is converted to the corresponding arene (e.g., 2-methylpyridine) without amination, it indicates protonation of the metal-aryl intermediate. This is universally caused by moisture in the base or solvent. Ensure Karl Fischer titration of solvents reads <50 ppm H2O.

  • Regioselectivity Failures (Route C): In the N-oxide activation route, nucleophilic attack can occasionally occur at the 4-position instead of the 2-position[5]. Using bulky activating agents like PyBroP sterically shields the 4-position, driving the regioselectivity entirely toward the desired 2-aminopyridine derivative[6].

  • Stirring Anomalies on Scale-Up: At the kilogram scale, the precipitation of inorganic salts (e.g., KBr or NaBr) can alter the rheology of the reaction mixture, causing localized hot spots. Upgrading from a magnetic stir bar to an overhead pitched-blade turbine is mandatory for Routes A and B beyond the 50-gram scale.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH) / Molecules.[Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI Catalysts.[Link]

  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Synthetic Communications / ResearchGate.[Link]

  • General and Mild Preparation of 2-Aminopyridines. Organic Letters - ACS Publications.[Link]

  • Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Journal of the American Chemical Society / ResearchGate.[Link]

Sources

Comparative

Validating binding affinity of 6-Methyl-N-p-tolyl-2-aminopyridine in target protein complexes

An in-depth technical guide for researchers and drug development professionals on validating small-molecule binding using orthogonal biophysical platforms. Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibition...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on validating small-molecule binding using orthogonal biophysical platforms.

Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibition

In the landscape of targeted therapeutics, the 2-aminopyridine core is a highly privileged pharmacophore. It frequently serves as the critical hinge-binding motif in ATP-competitive kinase inhibitors, demonstrating profound efficacy against targets like ALK2 (Activin receptor-like kinase 2) and RIPK2[1].

For this comparative guide, we utilize 6-Methyl-N-p-tolyl-2-aminopyridine (CAS 31792-68-4)[2] as a representative small-molecule model. While primary biochemical assays (such as TR-FRET) can indicate whether this compound inhibits kinase activity, they cannot confirm direct physical engagement. The lipophilic tolyl group of 6-Methyl-N-p-tolyl-2-aminopyridine makes it susceptible to non-specific binding (NSB) and aggregation-based false positives. Therefore, validating its binding affinity requires a self-validating, orthogonal biophysical approach that measures both the kinetics and thermodynamics of the interaction.

The Physics of Binding: Why Orthogonal Validation is Non-Negotiable

As a Senior Application Scientist, I frequently observe drug discovery campaigns fail late in development because a primary IC50​ value was trusted without biophysical validation. A robust validation pipeline must answer two distinct physical questions:

  • How fast does the complex form and dissociate? Surface Plasmon Resonance (SPR) detects real-time changes in the refractive index at a sensor surface, allowing us to accurately determine the kinetic rate constants ( kon​ and koff​ ) of the ligand/analyte binding events[3].

  • What drives the interaction? Isothermal Titration Calorimetry (ITC) provides the complete thermodynamic signature ( ΔH , ΔS , and stoichiometry n ) by measuring the heat absorbed or released during binding[4].

Relying on a single platform is a critical vulnerability. SPR might show a strong KD​ , but ITC is required to confirm whether the binding is driven by specific hydrogen bonding at the kinase hinge region (enthalpy-driven) or merely by non-specific hydrophobic collapse (entropy-driven).

Comparative Analysis of Binding Affinity Platforms

To objectively select the right platform for validating 6-Methyl-N-p-tolyl-2-aminopyridine, we must compare the analytical outputs, sample requirements, and limitations of the industry-standard techniques.

PlatformPrimary OutputSample ConsumptionLabeling RequiredBest Application for 6-MTP
SPR Kinetics ( kon​ , koff​ , KD​ )Low (Protein), Med (Ligand)No (Immobilization req.)High-throughput kinetic ranking and NSB filtering.
ITC Thermodynamics ( ΔH , ΔS , n )High (Protein & Ligand)No (True solution phase)Confirming binding mechanism and stoichiometry.
MST Solution Affinity ( KD​ )Very LowYes (Fluorophore)Validating binding in complex lysates or prone-to-aggregate targets.
TR-FRET Biochemical IC50​ LowYes (Tracer & Antibody)Primary high-throughput screening of kinase activity.

Visualizing the Validation Logic and Mechanism

To ensure a high-confidence binding profile, the experimental workflow must transition from primary activity screening to orthogonal biophysical validation.

Workflow Hit 6-Methyl-N-p-tolyl-2-aminopyridine (Initial Hit) Primary Primary Screen (TR-FRET Activity Assay) Hit->Primary SPR SPR Kinetics (kon, koff, KD) Primary->SPR Active Hits ITC ITC Thermodynamics (ΔH, ΔS, Stoichiometry) Primary->ITC Orthogonal MST MST (Solution KD) Primary->MST Orthogonal Validated Validated Lead (High-Confidence Profile) SPR->Validated ITC->Validated MST->Validated

Fig 1. Orthogonal biophysical workflow for validating 6-MTP binding.

The ultimate goal of this validation is to confirm that 6-Methyl-N-p-tolyl-2-aminopyridine successfully disrupts the target's signaling cascade via competitive inhibition at the ATP-binding pocket.

Pathway Ligand BMP Ligand Receptor ALK2 Kinase Domain Ligand->Receptor Binds SMAD SMAD1/5/8 Activation Receptor->SMAD Phosphorylates Inhibitor 6-MTP (Inhibitor) Inhibitor->Receptor ATP-competitive Blockade Target Gene Transcription SMAD->Target Translocates

Fig 2. ALK2 signaling pathway and ATP-competitive inhibition by 6-MTP.

Experimental Protocols: Building Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies detail how to establish self-validating systems for SPR and ITC to prevent data misinterpretation.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Small molecules like 6-Methyl-N-p-tolyl-2-aminopyridine exhibit rapid association and dissociation kinetics[5]. To capture this accurately, the sensor surface must be highly stable and active[6].

  • Step 1: Surface Preparation & Immobilization: Immobilize the recombinant target kinase (e.g., His-tagged ALK2) onto a Ni2+–NTA or CM5 sensor chip. Causality: Utilizing His-capture prior to mild amine crosslinking ensures the protein is uniformly oriented, keeping the ATP-binding pocket fully accessible to the small molecule[6].

  • Step 2: Stringent Buffer Matching: Dilute 6-Methyl-N-p-tolyl-2-aminopyridine in the exact running buffer, ensuring the DMSO concentration (typically 1-5%) is matched to the fourth decimal place between the sample and the running buffer. Causality: Mismatched DMSO causes massive bulk refractive index shifts that will completely mask the low-molecular-weight signal of the analyte.

  • Step 3: Reference Subtraction (The Self-Validation Step): Flow the compound over both the active flow cell (Fc2) and a blank reference cell (Fc1). Causality: The lipophilic tolyl group can cause non-specific binding (NSB) to the dextran matrix. Compounds exhibiting a relative response 5 RU on the reference flow cell during dissociation must be flagged as NSB artifacts[5]. Subtracting Fc1 from Fc2 isolates the specific binding signal.

  • Step 4: Kinetic Injection: Inject a concentration series ranging from 0.1x to 10x the expected KD​ at a high flow rate (e.g., 50 μL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects the true interaction rate rather than the diffusion rate.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

ITC is the gold standard for validating the binding mechanism because it determines all thermodynamic parameters in a single experiment[7]. However, it is highly sensitive to experimental design.

  • Step 1: Extensive Dialysis: Dialyze the target kinase extensively against the experimental buffer. Dissolve 6-Methyl-N-p-tolyl-2-aminopyridine directly into the exact same dialysate. Causality: Small molecule impurities or a pH mismatch of even 0.05 units between the syringe and the cell will generate massive heats of dilution, creating artifacts that destroy the thermogram[7].

  • Step 2: Concentration Optimization ( c -value): Adjust the protein concentration in the cell so that the c -value ( c=n[P]/KD​ ) falls between 10 and 1000. The ligand concentration in the syringe should be 7 to 25-fold higher than the KD​ [7]. Causality: This specific ratio ensures the binding curve is sigmoidal, which is mathematically required to accurately and independently fit the binding enthalpy ( ΔH ) and the affinity ( KD​ ).

  • Step 3: Titration Execution: Perform 20-30 automated injections of the small molecule into the sample cell. The instrument monitors the differential power needed to counteract any temperature difference between the sample cell and the reference cell (which is filled with water)[4].

  • Step 4: Control Titration (The Self-Validation Step): Perform a blank titration by injecting 6-Methyl-N-p-tolyl-2-aminopyridine into the buffer alone. Causality: Subtracting this background heat of dilution from the main experiment isolates the true ΔHbinding​ .

References

  • CAS 31792-68-4 | 6-Methyl-N-p-tolyl-2-aminopyridine. Hoffman Fine Chemicals.
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. NIH.
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC. NIH.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. NIH.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - PMC. NIH.
  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC. NIH.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC. NIH.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safety, Handling, and Disposal of 6-Methyl-N-p-tolyl-2-aminopyridine

Here is a comprehensive, self-validating operational guide designed specifically for researchers, scientists, and drug development professionals handling 6-Methyl-N-p-tolyl-2-aminopyridine. Executive Summary For professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, self-validating operational guide designed specifically for researchers, scientists, and drug development professionals handling 6-Methyl-N-p-tolyl-2-aminopyridine.

Executive Summary

For professionals in drug development and synthetic chemistry, managing highly potent chemical intermediates requires uncompromising precision. 6-Methyl-N-p-tolyl-2-aminopyridine (CAS 31792-68-4) is a specialized aminopyridine derivative utilized in advanced pharmacological screening. Due to the inherent biological activity of the aminopyridine scaffold—notably its propensity to act as a voltage-gated potassium channel blocker—this compound presents significant acute toxicity risks [1]. This guide provides an authoritative, step-by-step operational framework for the safe handling, containment, and disposal of this reagent, ensuring strict compliance with EPA and OSHA standards.

Physical and Toxicological Profile

Understanding the physicochemical properties of 6-Methyl-N-p-tolyl-2-aminopyridine is the first step in risk mitigation. The compound's lipophilicity allows for rapid mucosal and dermal absorption, necessitating strict engineering controls [2].

PropertyValueOperational Implication
CAS Number 31792-68-4Essential for regulatory tracking and precise SDS alignment.
Molecular Formula C13H14N2High nitrogen content; requires high-temperature incineration to manage NOx emissions.
Molecular Weight 198.27 g/mol Low molecular weight increases the risk of aerosolization during powder transfer.
Hazard Classification Acute Toxin (Oral/Dermal/Inhalation)Must be managed under protocols analogous to EPA P-listed acute hazardous wastes.
Target Organs Central Nervous System (CNS)Mandates immediate, aggressive spill response to prevent neurotoxic exposure.

Pre-Operational Safety & Engineering Controls

Do not treat this compound as a standard benchtop reagent. The causality behind our recommended controls is rooted in the compound's high bioavailability.

  • Ventilation: All manipulations of the dry powder or concentrated solutions must be performed within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

    • Causality: This prevents the inhalation of micro-particulates generated during weighing, which can easily bypass upper respiratory defenses and enter the bloodstream.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with chemical-resistant nitrile gloves (minimum 5 mil thickness) is mandatory.

    • Causality: Aminopyridines can permeate thin nitrile over prolonged exposure. The outer glove acts as a sacrificial barrier that must be discarded immediately upon suspected contact[3].

    • Eye/Body Protection: ANSI-approved chemical splash goggles and a fully buttoned, disposable Tyvek laboratory coat.

Step-by-Step Disposal Procedures

Under EPA regulations (40 CFR 261.33), acutely toxic chemicals and their derivatives must be segregated and disposed of with stringent oversight [4]. Follow this self-validating protocol to ensure zero environmental release:

Step 1: Segregation at the Source Never mix 6-Methyl-N-p-tolyl-2-aminopyridine waste with general organic or aqueous waste streams. Isolate it in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container.

Step 2: Containment of Solid Consumables All solid waste (pipette tips, weighing boats, Kimwipes, and outer gloves) that has contacted the compound must be double-bagged in transparent, leak-proof hazardous waste bags.

  • Causality: Transparent bags allow Environmental Health and Safety (EHS) personnel to visually inspect the contents without opening the bag, minimizing secondary exposure risks.

Step 3: Deactivation/Neutralization (Liquid Waste) If the compound is dissolved in an organic solvent, do not attempt chemical neutralization in the lab; collect the solution as-is. If dissolved in an aqueous matrix, slightly acidifying the waste with dilute acetic acid (pH ~4-5) will protonate the pyridine nitrogen.

  • Causality: Protonation converts the free base into a water-soluble salt, drastically reducing its volatility and dermal permeability during transit.

Step 4: Labeling and Satellite Accumulation Affix a definitive label reading: "Hazardous Waste - Acute Toxin (Aminopyridine Derivative)." Store the container in a designated secondary containment tray within a well-ventilated satellite accumulation area, strictly away from strong oxidizers and acids.

Step 5: EHS Transfer Submit a waste collection request to your institutional EHS department. The final disposal route must be EPA-compliant high-temperature incineration to prevent groundwater contamination [4].

Spill Response Methodology

In the event of a spill, rapid containment is critical to prevent laboratory contamination.

  • Evacuation: For spills exceeding 50 mg of powder or 50 mL of concentrated solution, evacuate the immediate vicinity and alert EHS.

  • Containment: Don appropriate PPE (including a fitted respirator if outside a fume hood). Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Combustible absorbents (like sawdust) can react with trace oxidizers or complicate the downstream incineration process.

  • Chemical Cleanup: Carefully sweep up the absorbed material using non-sparking tools and place it into a hazardous waste container. Wash the contaminated surface with a 5% acetic acid solution, followed by copious amounts of water.

    • Causality: The acetic acid ensures any residual free-base aminopyridine is converted to a highly soluble salt, allowing the water wash to completely strip the neurotoxin from the benchtop surface [5].

Waste Management Workflow Visualization

G Start Waste Generation: 6-Methyl-N-p-tolyl-2-aminopyridine Solid Solid Waste (Contaminated PPE, Powders) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Bag Double-bag in Transparent Bags Solid->Bag Carboy HDPE Liquid Waste Carboy Liquid->Carboy Label Label as 'Hazardous Waste' (Acute Toxin) Bag->Label Protonate Optional: Acidify with Acetic Acid (Reduces Volatility) Carboy->Protonate Protonate->Label Store Satellite Accumulation Area (Secondary Containment) Label->Store EHS EHS Collection & High-Temp Incineration Store->EHS

Step-by-step hazardous waste segregation and disposal workflow for aminopyridine derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Aminopyridines." PubChem,[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor,[Link]

  • University of Georgia Research Safety. "Chemical and Laboratory Safety Manual: 4-Aminopyridine Handling." UGA Environmental Safety Division,[Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed Wastes (40 CFR 261.33)." United States EPA,[Link]

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